4-Bromo-N-phenylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJCYISOKHAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340364 | |
| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-54-8 | |
| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide (CAS: 7454-54-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-N-phenylbenzenesulfonamide, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its application in the development of novel therapeutics, particularly as a scaffold for translation initiation inhibitors.
Chemical and Physical Properties
This compound is a solid, crystalline compound. Its core structure consists of a brominated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group. This structure makes it a valuable building block for creating more complex molecules through reactions such as cross-coupling at the bromine-substituted position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7454-54-8 | [1] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [1] |
| Molecular Weight | 312.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 116-117 °C | [1] |
| Boiling Point (Predicted) | 420.8 ± 47.0 °C | [1] |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [1] |
| MDL Number | MFCD01136685 | [2] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data based on available information for the compound and its close analogs.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the protons on the two aromatic rings. |
| ¹³C NMR | Resonances for the twelve carbon atoms, with the carbon attached to the bromine atom showing a characteristic shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for forming sulfonamide bonds. Two common and effective protocols are detailed below.
Synthesis from 4-Bromobenzenesulfonyl Chloride and Aniline
This is a traditional and widely used method for the synthesis of N-arylsulfonamides.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.[3]
-
Base Addition: Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.[3]
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Copper-Catalyzed Chan-Lam Coupling
An alternative modern approach involves the copper-catalyzed cross-coupling of a sulfonyl azide with an arylboronic acid.[4][5][6][7][8]
Experimental Protocol:
-
Reaction Setup: In a flask open to the air, combine 4-bromobenzenesulfonyl azide (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a copper(I) catalyst such as copper(I) chloride (CuCl, 10 mol%).[4][5]
-
Solvent: Add a suitable solvent, typically methanol.[4]
-
Reaction: Stir the mixture at room temperature for a few hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery: Inhibition of Translation Initiation
This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. One notable area is the development of anticancer agents that function as inhibitors of translation initiation.[2]
The eukaryotic initiation factor 4F (eIF4F) complex plays a pivotal role in the initiation of cap-dependent translation, a process often deregulated in cancer.[9][10][11][12][13] Small molecules that can disrupt the interaction between the components of the eIF4F complex, particularly the interaction between eIF4E and eIF4G, are of significant interest as potential anticancer drugs.[9][10][11][12]
The arylsulfonamide scaffold, which can be derived from this compound, has been incorporated into novel hybrid molecules designed to inhibit this critical protein-protein interaction.[2] The bromo-substituent on the phenyl ring provides a convenient handle for further chemical modifications, such as Suzuki or other cross-coupling reactions, to build the final, more elaborate inhibitor.
The diagram above illustrates the canonical pathway of cap-dependent translation initiation, where the eIF4F complex assembles on the 5' cap of mRNA and recruits the ribosomal machinery. An arylsulfonamide-based inhibitor, synthesized from precursors like this compound, can disrupt the formation of the eIF4F complex, thereby inhibiting the synthesis of proteins crucial for cancer cell proliferation and survival.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine substituent make it an attractive starting material for the creation of diverse molecular architectures. The demonstrated utility of the arylsulfonamide scaffold in targeting critical cellular processes, such as translation initiation, underscores the importance of this compound in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working with this important chemical entity.
References
- 1. This compound [myskinrecipes.com]
- 2. a2bchem.com [a2bchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chan-Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides | Semantic Scholar [semanticscholar.org]
- 9. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 4-Bromo-N-phenylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
This compound is a synthetic organic compound belonging to the sulfonamide class. Its core structure consists of a brominated benzene ring attached to a sulfonamide group, which is further substituted with a phenyl group.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 7454-54-8 |
| Molecular Formula | C₁₂H₁₀BrNO₂S |
| Molecular Weight | 312.18 g/mol |
| Melting Point | 116-117 °C |
| Boiling Point (Predicted) | 420.8 ± 47.0 °C |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ |
| Appearance | Solid |
Spectral Data
Below are the key spectral data for this compound, crucial for its identification and characterization.
Mass Spectrometry:
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
-
Molecular Ion (M+) : m/z 311 (and 313 due to bromine isotopes)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Aromatic Protons | 7.0 - 7.8 | Multiplet | - | Protons on the phenyl and bromophenyl rings |
| N-H Proton | ~10.5 | Singlet (broad) | - | Sulfonamide N-H |
| ¹³C NMR | Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| C-Br | ~125 |
| C-S | ~140 |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| S=O Asymmetric Stretch | 1320 - 1350 |
| S=O Symmetric Stretch | 1140 - 1160 |
Solubility Profile
The solubility of sulfonamides is influenced by their crystalline structure and the nature of the solvent. Generally, they exhibit low solubility in water and higher solubility in organic solvents. For this compound, a qualitative solubility profile is as follows:
-
Water : Sparingly soluble to insoluble.
-
Ethanol : Soluble, especially upon heating.
-
Dimethyl Sulfoxide (DMSO) : Readily soluble.[1]
-
Acetone : Soluble.
Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of 4-bromobenzenesulfonyl chloride with aniline.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Aniline
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent system, such as 95% ethanol.[2]
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals in a vacuum oven.
Biological Context and Signaling Pathways
Recent studies have highlighted the potential of arylsulfonamide derivatives as anticancer agents. One of the proposed mechanisms of action is the inhibition of translation initiation, a critical step in protein synthesis that is often dysregulated in cancer.
Inhibition of the eIF4F Translation Initiation Complex
Cap-dependent translation initiation is a key regulatory node in gene expression and is orchestrated by the eukaryotic initiation factor 4F (eIF4F) complex. This complex is composed of three main proteins: eIF4E, which binds to the 5' cap of mRNA; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein that brings together eIF4E, eIF4A, and the mRNA.[3][4] The activity of the eIF4F complex is regulated by signaling pathways such as the PI3K/AKT/mTOR pathway.[3]
Small molecule inhibitors that disrupt the formation or function of the eIF4F complex are of significant interest as potential cancer therapeutics.[3] It has been reported that novel arylsulfoanilide-oxindole hybrids can act as anticancer agents by inhibiting translation initiation. This suggests that compounds like this compound could serve as a scaffold for the development of such inhibitors.
The following diagram illustrates the general workflow for synthesizing and characterizing a compound like this compound.
The diagram below illustrates a simplified model of the cap-dependent translation initiation pathway and indicates the potential point of inhibition by a small molecule inhibitor.
References
Spectroscopic Data of 4-Bromo-N-phenylbenzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-N-phenylbenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.
Executive Summary
This compound is a sulfonamide derivative containing a brominated phenyl ring and an N-phenyl substituent. Its structural elucidation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents available spectroscopic data for this compound and provides standardized experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its close analogs. Due to the limited availability of dedicated public spectra for the title compound, data from structurally similar molecules are included for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~10.5 | Singlet (broad) | - |
| Ar-H (SO₂-C₆H₄-Br) | 7.6 - 7.8 | Multiplet | ~8-9 |
| Ar-H (NH-C₆H₅) | 7.0 - 7.4 | Multiplet | ~7-8 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Br | ~128 |
| C-S | ~140 |
| Aromatic C-H (SO₂-C₆H₄-Br) | ~129, ~132 |
| Aromatic C-H (NH-C₆H₅) | ~121, ~125, ~129 |
| C-N | ~137 |
Note: Predicted values are based on data from similar sulfonamide structures and established chemical shift increments.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| S=O Asymmetric Stretch | 1330 - 1370 | Strong |
| S=O Symmetric Stretch | 1150 - 1180 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
| S-N Stretch | 900 - 950 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry (MS) Data for this compound [1]
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| [M]⁺ | 311/313 | Isotopic pattern for Br |
| [M-SO₂]⁺ | 247/249 | Isotopic pattern for Br |
| [C₆H₅N]⁺ | 92 | 100 |
| [C₆H₅]⁺ | 77 | High |
| [C₄H₃S]⁺ | 91 | Moderate |
| [BrC₆H₄SO₂]⁺ | 219/221 | Isotopic pattern for Br |
| [BrC₆H₄]⁺ | 155/157 | Isotopic pattern for Br |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample like this compound, direct insertion probe or LC-MS would be appropriate.
-
Ionization: Electron Ionization (EI) is a common technique for generating ions and inducing fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, resulting in a mass spectrum that plots relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further in-depth analysis, it is recommended to acquire and analyze the spectra of a purified sample using the protocols outlined herein.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-N-phenylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N-phenylbenzenesulfonamide, a key intermediate in organic synthesis. The document details the primary synthetic route, experimental protocols, and relevant physicochemical data. It is intended to serve as a practical resource for professionals engaged in chemical research and pharmaceutical development. The sulfonamide functional group is a critical pharmacophore in a wide array of therapeutic agents, making this synthesis a fundamental process in medicinal chemistry.[1]
Core Synthesis Route
The principal method for synthesizing this compound involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and aniline.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule attacks the highly electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a catalyst and a scavenger for the hydrochloric acid byproduct.
Reaction Scheme:
The overall chemical transformation is depicted below:
Physicochemical and Spectroscopic Data
The key physical and chemical properties of the target compound and its primary reactants are summarized below for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 7454-54-8 | [3][4][5] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [4][5] |
| Molecular Weight | 312.18 g/mol | [4][6] |
| Melting Point | 116-117 °C | [6] |
| Boiling Point | 420.8±47.0 °C (Predicted) | [6] |
| Density | 1.603±0.06 g/cm³ (Predicted) | [6] |
| Appearance | Solid |[5] |
Table 2: Properties of Key Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | Electrophile |
| Aniline | C₆H₇N | 93.13 | Nucleophile |
| Pyridine | C₅H₅N | 79.10 | Base/Solvent |
Table 3: Representative Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|
| ~9.8-10.2 (s, 1H, -SO₂NH-) | ~141.0 (Ar-C) |
| ~7.7-7.9 (d, 2H, Ar-H ortho to SO₂) | ~137.5 (Ar-C) |
| ~7.5-7.7 (d, 2H, Ar-H ortho to Br) | ~132.5 (Ar-CH) |
| ~7.2-7.4 (m, 5H, Phenyl-H) | ~129.5 (Ar-CH) |
| ~128.0 (Ar-CH) | |
| ~125.0 (Ar-CH) | |
| ~121.0 (Ar-CH) |
Note: This table presents typical, expected chemical shifts. Actual experimental data may vary based on solvent and instrument conditions.
Detailed Experimental Protocol
This section outlines a standard laboratory procedure for the synthesis of this compound.
Objective: To synthesize this compound from 4-bromobenzenesulfonyl chloride and aniline.
Materials:
-
Aniline (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.05 eq)
-
Pyridine (as solvent)
-
Ice-cold water
-
Acetonitrile or Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring apparatus
-
Filtration equipment (Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in pyridine.
-
Addition of Reagent: To this solution, gradually add 4-bromobenzenesulfonyl chloride (1.05 equivalents) in portions while stirring. An exothermic reaction may be observed. Maintain the temperature as needed with an ice bath.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 70 °C) for approximately 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.[7] This will cause the product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[7] Wash the crude product with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as acetonitrile or ethanol, to yield the final product as a crystalline solid.[7]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow, reaction mechanism, and a relevant biological pathway for the broader class of sulfonamides.
References
An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Bromo-N-phenylbenzenesulfonamide. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science. This document details the compound's physical and chemical properties, stability profile, and key reactive characteristics, including protocols for common synthetic transformations.
Core Properties of this compound
This compound is a synthetic compound that belongs to the class of sulfonamides. Its structure, featuring a brominated phenyl ring attached to a sulfonamide backbone, makes it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [Myskinrecipes] |
| Molecular Weight | 312.18 g/mol | [Myskinrecipes] |
| CAS Number | 7454-54-8 | [Myskinrecipes] |
| Melting Point | 116-117 °C | [Myskinrecipes] |
| Boiling Point (Predicted) | 420.8 ± 47.0 °C | [Myskinrecipes] |
| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [Myskinrecipes] |
| pKa (Estimated) | ~8.5 (by analogy to 4-chloro-N-phenylbenzenesulfonamide) | [PubChem] |
Stability Profile
This compound is generally stable under standard laboratory conditions. However, its stability is influenced by several factors:
-
pH: The sulfonamide linkage is susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than ester or amide bonds. Acid-catalyzed hydrolysis can occur, and the rate may be influenced by substituents on the aromatic rings.
-
Light: Aromatic sulfonamides can be photolabile. Photodegradation may involve cleavage of the sulfur-nitrogen bond. It is advisable to store the compound in amber vials or otherwise protected from light, especially for long-term storage or when in solution.
Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around three key areas: the bromo substituent on the phenyl ring, the acidic N-H proton of the sulfonamide, and the aromatic rings themselves.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.
This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure.
Experimental Protocol (General)
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃.
-
Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.
Experimental Protocol (General)
-
Combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 0.02-0.10 eq.), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 eq.) in a suitable solvent like DMF or acetonitrile.
-
Degas the mixture with an inert gas.
-
Heat the reaction to 80-120 °C until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Heck Reaction Workflow.
This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.
Experimental Protocol (General)
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP or a Buchwald ligand, 0.02-0.10 eq.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction until completion.
-
Cool the mixture, quench with water, and extract with an organic solvent.
-
Perform a standard aqueous workup, followed by drying of the organic phase and solvent removal.
-
Purify by column chromatography.
Caption: Buchwald-Hartwig Amination Workflow.
Reactions at the Sulfonamide N-H Group
The proton on the nitrogen of the sulfonamide is acidic and can be removed by a base. The resulting anion can participate in various reactions, such as alkylation or acylation.
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of the electron-withdrawing sulfonyl group can activate the ring to a certain extent, although typically stronger activating groups like nitro groups are required for facile SNAr. Reactions with strong nucleophiles under forcing conditions may lead to substitution of the bromine atom.
Potential Applications in Drug Discovery
The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this compound could be explored as inhibitors of various enzymes or as modulators of cell signaling pathways. For instance, many kinase inhibitors and G-protein coupled receptor (GPCR) ligands contain sulfonamide moieties. The bromo-substituent provides a convenient handle for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Below is a representative diagram of a generic kinase signaling pathway that is a common target for sulfonamide-based drugs.
Caption: Generic Kinase Signaling Pathway.
Safety Information
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: The experimental protocols provided are general and may require optimization for specific substrates and reaction scales. Always consult the primary literature and perform a thorough risk assessment before conducting any chemical reaction.
4-Bromo-N-phenylbenzenesulfonamide: A Versatile Intermediate for the Synthesis of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-N-phenylbenzenesulfonamide is a key synthetic intermediate, providing a versatile scaffold for the development of a wide array of biologically active compounds. Its unique structure, featuring a reactive bromine atom and a sulfonamide linkage, allows for facile diversification through modern cross-coupling methodologies. This technical guide explores the utility of this compound in the synthesis of novel molecules with potential therapeutic applications, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to support researchers in the fields of medicinal chemistry and drug development.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1] this compound serves as a valuable building block in the synthesis of novel sulfonamide derivatives. The presence of the bromine atom on the phenyl ring offers a strategic handle for the introduction of various aryl and amino moieties through palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic exploration of the chemical space around the benzenesulfonamide core, enabling the fine-tuning of pharmacological properties. This guide will delve into the synthetic transformations of this compound and the biological significance of its derivatives.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 7454-54-8 |
| Molecular Formula | C₁₂H₁₀BrNO₂S |
| Molecular Weight | 312.18 g/mol |
| Melting Point | 116-117 °C |
| Appearance | White to off-white crystalline solid |
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound is readily susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions provide efficient and versatile methods for the synthesis of a diverse library of derivatives.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-N-phenylbenzenesulfonamides
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogues
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 85 | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 82 | [4] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 75 | [4] |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 78 | [4] |
Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-N-phenylbenzenesulfonamide
-
To a dried Schlenk tube, add N-(4-bromophenyl)pyrazine-2-carboxamide (1.0 mmol, 1.0 equiv., an analogue of the title compound), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).[4]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 10:1 mixture of 1,4-dioxane and water (8.25 mL).[4]
-
Heat the reaction mixture to 90 °C and stir for 24 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of N-Phenyl-4-(arylamino)benzenesulfonamides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[3][5] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of this compound, which are prevalent motifs in many biologically active molecules.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Table 2: Examples of Buchwald-Hartwig Amination Reactions with Aryl Bromides
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 95 | [6] |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 98 | [7] |
| Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 110 | 24 | 98 | [7] |
| Diphenylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa | Toluene | 110 | 24 | 92 | [7] |
Detailed Experimental Protocol: Synthesis of N-Phenyl-4-(phenylamino)benzenesulfonamide
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.
Biological Significance of this compound Derivatives
Derivatives of this compound have shown a wide range of biological activities, making them attractive candidates for drug discovery programs. The specific activity is highly dependent on the nature of the substituent introduced via cross-coupling reactions.
Antibacterial Activity: Inhibition of Folic Acid Synthesis
Many sulfonamide-based drugs exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the de novo synthesis of folic acid in bacteria.[8][9] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[8]
Caption: Inhibition of the COX-2 pathway by sulfonamide derivatives.
Anticancer Activity: Targeting Signaling Pathways
The versatility of the sulfonamide scaffold has led to the development of derivatives that exhibit anticancer activity through various mechanisms. One such mechanism involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. [10]The JAK/STAT pathway plays a critical role in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers. [11]
JAK/STAT Signaling Pathway and Potential Inhibition
Caption: Modulation of the JAK/STAT pathway by sulfonamide derivatives. [1][12]
Conclusion
This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its amenability to powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of diverse molecular architectures. The resulting sulfonamide derivatives have demonstrated significant potential as therapeutic agents, targeting a range of biological pathways implicated in various diseases. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this compound for the discovery and development of novel, biologically active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enduring Therapeutic Promise of Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since their discovery as the first class of synthetic antimicrobial agents, sulfonamide-containing compounds have become a cornerstone of medicinal chemistry.[1][2] The iconic sulfanilamide moiety (-SO2NH2) has proven to be a remarkably versatile scaffold, leading to the development of drugs with a broad spectrum of biological activities.[3][4] Beyond their well-established antibacterial properties, sulfonamides have emerged as potent inhibitors of various enzymes and modulators of critical signaling pathways, demonstrating significant potential in the treatment of a wide array of diseases, including cancer, glaucoma, inflammation, and viral infections.[2][3][5] This technical guide provides an in-depth exploration of the biological potential of sulfonamide-containing compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to support ongoing research and drug development efforts.
Diverse Biological Activities of Sulfonamide-Containing Compounds
The therapeutic utility of sulfonamides extends far beyond their initial application as antibiotics. This is attributed to the ability of the sulfonamide functional group to act as a bioisostere for other functional groups, such as carboxylic acids, and to participate in crucial binding interactions with various biological targets.[6] The diverse pharmacological activities exhibited by sulfonamide derivatives include:
-
Antimicrobial Activity: The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7][8] This disruption of folate metabolism leads to a bacteriostatic effect.[9]
-
Anticancer Activity: Sulfonamides have demonstrated significant potential as anticancer agents through various mechanisms.[10] These include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases (CAs), topoisomerases, and vascular endothelial growth factor receptor-2 (VEGFR-2).[2][11][12] Certain sulfonamides can also induce apoptosis and perturb the cell cycle in cancer cells.[2][13]
-
Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore in the design of inhibitors for a wide range of enzymes. A prominent example is the inhibition of carbonic anhydrases, where the sulfonamide group coordinates to the zinc ion in the enzyme's active site.[8][14] Other enzymes targeted by sulfonamide-based inhibitors include kinases, proteases, and topoisomerases.[15][16][17]
-
Anti-inflammatory and Other Activities: Certain sulfonamide derivatives, such as celecoxib, exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2).[18] Additionally, sulfonamides have been developed as diuretics, anticonvulsants, and antiviral agents.[19][20]
Quantitative Bioactivity Data
The following tables summarize the quantitative biological activity of various sulfonamide-containing compounds across different therapeutic areas.
Table 1: Anticancer Activity of Sulfonamide Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide incorporating s-triazine (12d) | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | [2] |
| Benzenesulfonamide incorporating s-triazine (12i) | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 | [2] |
| Benzenesulfonamide incorporating s-triazine (12d) | CCRF-CEM (Leukemia) | 4.51 ± 0.24 | [2] |
| Benzenesulfonamide incorporating s-triazine (12i) | CCRF-CEM (Leukemia) | 9.83 ± 0.52 | [2] |
| Chalcone-sulfonamide hybrid (4) | MCF-7 (Breast Cancer) | Potent activity reported | [21] |
| 1,2,3-Triazole-indole sulfonamide (12j) | SiHa (Cervical), A549 (Lung), MCF-7 (Breast), Colo-205 (Colon) | Superior activity to etoposide | [22] |
| Methanesulfonamide of cryptopleurine (5b) | Various human cancer cell lines | GI50: 0.02–0.06 | [13] |
| Synthesized Sulfonamide 1 | MDA-MB-468 (Breast Cancer) | < 30 | [1] |
| Synthesized Sulfonamide 2 | MCF-7 (Breast Cancer) | < 128 | [1] |
| Synthesized Sulfonamide 3 | HeLa (Cervical Cancer) | < 360 | [1] |
Table 2: Antimicrobial Activity of Sulfonamide Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) | S. aureus (clinical isolates) | 32 - 512 | [23] |
| Sulfonamide derivative (II) | S. aureus (clinical isolates) | 64 - 512 | [23] |
| Sulfonamide derivative (III) | S. aureus (clinical isolates) | 128 - 512 | [23] |
| Sulfonamide derivative (1b) | S. aureus (multidrug-resistant) | 64 | [9] |
| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | E. coli | 125 | [24] |
| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | S. aureus | 250 | [24] |
Table 3: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives (Ki values in nM)
| Compound/Derivative | CA Isoform | Ki (nM) | Reference |
| Pyrazole-carboxamide sulfonamide (15) | hCA II | 3.3 | [8] |
| Pyrazole-carboxamide sulfonamide (15) | hCA IX | 6.1 | [8] |
| Substituted benzenesulfonamide (AAZ) | βAbauCA | 191.0 | [14] |
| Ethoxzolamide (EZA) | βAbauca | 76.9 | [14] |
| Benzolamide (BZA) | βAbauCA | 112.6 | [14] |
| Indapamide (IND) | βAbauCA | Mid-nanomolar range | [14] |
Table 4: VEGFR-2 Inhibition by Sulfonamide Derivatives (IC50 values in nM)
| Compound/Derivative | IC50 (nM) | Reference |
| 1,5-diaryl-1,2,4-triazole-tethered sulfonamide (25) | 26.3 ± 0.4 | [11] |
| 1,5-diaryl-1,2,4-triazole-tethered sulfonamide (26) | 96.2 ± 2 | [11] |
| Substituted sulfonamide (1) | 23.1 ± 0.75 | [11] |
| Substituted sulfonamide (2) | 31.1 ± 0.75 | [11] |
| Isatin-sulfonamide hybrid (5) | 23.10 ± 0.41 | [11] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of sulfonamides are underpinned by their interaction with various cellular signaling pathways and enzymes.
Folic Acid Synthesis Pathway Inhibition (Antimicrobial)
The classical antibacterial action of sulfonamides targets the folic acid synthesis pathway in bacteria, which is absent in humans.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Carbonic Anhydrase Inhibition in Cancer
In the hypoxic tumor microenvironment, carbonic anhydrase IX (CA IX) is overexpressed and plays a crucial role in pH regulation, promoting cancer cell survival and metastasis. Sulfonamide-based inhibitors target CA IX, leading to a disruption of this process.
Caption: Sulfonamide inhibition of carbonic anhydrase IX in the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological potential of sulfonamide-containing compounds. The following sections provide step-by-step protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of sulfonamide compounds against adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of the sulfonamide compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired test concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the sulfonamide compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[12]
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[12]
-
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of sulfonamide compounds against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sulfonamide compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the sulfonamide compound in CAMHB to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the sulfonamide compound that completely inhibits visible bacterial growth.[23]
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the inhibition of carbonic anhydrase activity by monitoring the enzyme-catalyzed hydration of CO2.
Materials:
-
Purified carbonic anhydrase isoenzyme
-
Sulfonamide inhibitor
-
Tris-HCl buffer (pH 8.0)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the purified CA enzyme in buffer.
-
Prepare stock solutions of the sulfonamide inhibitor at various concentrations.
-
Prepare fresh CO2-saturated water by bubbling CO2 gas through ice-cold deionized water.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Pre-incubate the enzyme solution with the sulfonamide inhibitor at different concentrations for a specified time to allow for binding.
-
-
Stopped-Flow Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Monitor the change in pH or use a pH indicator to follow the hydration of CO2 to bicarbonate and protons.
-
The initial rate of the reaction is measured.[8]
-
-
Data Analysis:
-
Determine the initial velocities at different inhibitor concentrations.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[8]
-
Structure-Activity Relationships (SAR)
The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
Caption: Key structural features influencing the biological activity of sulfonamides.
Conclusion and Future Directions
Sulfonamide-containing compounds continue to be a rich source of therapeutic agents with a remarkable diversity of biological activities. Their proven success as antimicrobials has paved the way for their exploration in other disease areas, with significant progress made in the development of anticancer, anti-inflammatory, and enzyme-inhibitory agents. The future of sulfonamide research lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action and structure-activity relationships, facilitated by the experimental approaches outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold. The continued application of advanced synthetic methodologies and high-throughput screening techniques will undoubtedly lead to the discovery of the next generation of sulfonamide-based drugs to address pressing medical needs.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Bromo-N-phenylbenzenesulfonamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-phenylbenzenesulfonamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a particular focus on their roles as enzyme inhibitors in anticancer and antimicrobial applications. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of biological activity data to facilitate comparative analysis. Furthermore, this guide illustrates the intricate signaling pathways associated with the therapeutic targets of these compounds through detailed diagrams, offering a valuable resource for researchers in drug discovery and development.
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a bromine atom at the 4-position of the benzene ring and an N-phenyl substitution creates the core structure of this compound, a versatile pharmacophore. The bromine atom not only influences the electronic properties of the molecule but also provides a convenient handle for further synthetic modifications, allowing for the generation of diverse analog libraries.
Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent inhibition of enzymes crucial for pathogen survival and cancer progression. Notably, these compounds have emerged as significant inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform IX (CA IX), and show promise as antimicrobial agents. This guide will delve into the technical details of these aspects, providing a foundational resource for the scientific community.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically proceeds through the reaction of 4-bromobenzenesulfonyl chloride with aniline or its derivatives. This nucleophilic substitution reaction is a robust and widely used method for the formation of sulfonamide bonds.
General Synthesis of this compound
The fundamental reaction involves the coupling of 4-bromobenzenesulfonyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Experimental Protocol: Synthesis of a 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide Analog
The following protocol for a derivative provides a representative example of the synthetic methodology.[1]
Materials:
-
4-bromobenzenesulfonyl chloride
-
Concentrated ammonium hydroxide
-
Triphosgene
-
Triethylamine
-
n-propylamine
-
Dichloromethane (DCM)
-
Potassium carbonate
-
Toluene
-
Ethyl acetate (EA)
-
1 N HCl
-
Saturated aqueous NaCl
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
Step 1: Synthesis of 4-Bromobenzenesulfonamide
-
Cool concentrated ammonium hydroxide in a three-neck round-bottom flask equipped with an overhead stirrer, thermowell, and condenser in an ice/water bath to an internal temperature of 283 K.[1]
-
Add solid 4-bromobenzenesulfonyl chloride in portions over 5 minutes.[1]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 4-bromobenzenesulfonamide.
Step 2: Synthesis of n-Propylcarbamic chloride
-
Cool a solution of triphosgene in dichloromethane (DCM) in a round-bottom flask.
-
Slowly add a solution of triethylamine and n-propylamine in DCM dropwise over 15 minutes, maintaining an internal temperature between 278 and 283 K.[1]
Step 3: Synthesis of 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide
-
Charge a round-bottom flask with 4-bromobenzenesulfonamide, potassium carbonate, and toluene.
-
Heat the mixture to reflux and add the previously prepared n-propylcarbamic chloride solution dropwise.
-
After the addition is complete, cool the reaction to room temperature and add 1 N HCl.
-
Extract the mixture with ethyl acetate (EA).
-
Wash the combined organic layers with 1 N HCl and saturated aqueous NaCl, then dry over MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Biological Activities and Therapeutic Potential
This compound derivatives have shown significant promise in several therapeutic areas, primarily due to their enzyme inhibitory activities.
Anticancer Activity: Carbonic Anhydrase Inhibition
A major focus of research on benzenesulfonamide derivatives has been their potent inhibition of carbonic anhydrases (CAs).[2][3][4][5][6] Of particular interest is the inhibition of tumor-associated isoforms, CA IX and CA XII.[2][4][5]
Mechanism of Action: Under hypoxic conditions, prevalent in solid tumors, cancer cells upregulate the expression of CA IX. This enzyme plays a crucial role in maintaining the intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons. The resulting acidic tumor microenvironment promotes tumor growth, invasion, and metastasis.[2][3] Benzenesulfonamide inhibitors bind to the zinc ion in the active site of CA IX, blocking its catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inducing apoptosis and inhibiting tumor progression.[3]
Signaling Pathway: The inhibition of CA IX disrupts the pH regulation in cancer cells, which in turn affects several downstream signaling pathways, including HIF-1, NFκB, and STAT3, all of which are critical for cancer cell survival and proliferation.[2]
Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth.
Quantitative Biological Data
The following tables summarize the biological activity of various benzenesulfonamide derivatives. It is important to note that data for the specific core molecule, this compound, is limited in the public domain. The presented data is for structurally related analogs and serves as a comparative reference.
Table 1: Carbonic Anhydrase Inhibition
| Compound Class | CA Isoform | Ki (nM) | Reference |
| Benzenesulfonamides | hCA I | 41.5 - 1500 | [5] |
| Benzenesulfonamides | hCA II | 30.1 - 755 | [5] |
| Benzenesulfonamides | hCA IX | 1.5 - 38.9 | [5] |
| Benzenesulfonamides | hCA XII | 0.8 - 12.4 | [5] |
| Phthalimide-capped Benzenesulfonamides | hCA I | 28.5 | [7] |
| Phthalimide-capped Benzenesulfonamides | hCA II | 2.2 | [7] |
Table 2: Anticancer Activity (IC50 Values)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide Analogs | U87 (Glioblastoma) | 58.6 | [7] |
| 1,4-Naphthoquinone Analogs | DU-145 (Prostate) | 1 - 3 | [8] |
| 1,4-Naphthoquinone Analogs | MDA-MB-231 (Breast) | 1 - 3 | [8] |
| 1,4-Naphthoquinone Analogs | HT-29 (Colon) | 1 - 3 | [8] |
Table 3: Antimicrobial Activity (MIC Values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromo-N-Alkylthiophene-2-Sulfonamides | K. pneumoniae | 0.39 - 3.125 | [9] |
| 1-Phenylnaphthalenes | S. aureus (MSSA) | 0.5 | [10] |
| 1-Phenylnaphthalenes | S. aureus (MRSA) | 2.0 - 4.0 | [10] |
| Carbazole Derivatives | S. aureus | 30 - 50 | [11] |
Experimental Protocols for Biological Evaluation
To facilitate further research and development, this section provides detailed protocols for key biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Culture medium (e.g., RPMI-1640) with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)
-
Microplate reader
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well in 100 µL of culture medium. The optimal seeding density depends on the cell line's growth rate.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for an additional 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Bromo-N,N,3-trimethylbenzenesulphonamide synthesis - chemicalbook [chemicalbook.com]
- 12. a2bchem.com [a2bchem.com]
The Role of 4-Bromo-N-phenylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Among the vast landscape of sulfonamide-containing scaffolds, 4-Bromo-N-phenylbenzenesulfonamide serves as a crucial intermediate and a key building block for the synthesis of diverse biologically active molecules. Its unique structural features, including the reactive bromine atom and the modifiable N-phenyl group, provide a versatile platform for the development of novel drug candidates with a broad spectrum of pharmacological activities. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of this compound and Its Derivatives
The core structure of this compound is typically synthesized through the reaction of 4-bromobenzenesulfonyl chloride with aniline. This straightforward nucleophilic substitution reaction provides a high yield of the desired product. Further derivatization can be achieved by modifying the aniline ring or by substituting the bromine atom, often via cross-coupling reactions.
General Experimental Protocol for the Synthesis of this compound:
A solution of aniline (1 equivalent) in a suitable solvent, such as pyridine or dichloromethane, is cooled in an ice bath. To this stirred solution, 4-bromobenzenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion of the reaction, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Synthesis of N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides:
A notable synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide. This intermediate can then be further reacted with various electrophiles to yield a series of N-substituted derivatives[1].
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data for some of these activities.
Anticancer Activity
Benzenesulfonamide derivatives have shown significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases and tubulin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-bromo-N-(4-(6-(4-chlorophenyl)−2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamide (S1) | A375 (Melanoma) | Not explicitly stated, but showed significant anti-proliferative activity | [2] |
| 4-bromo-N-(4-(6-(4-bromophenyl)−2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamide (S2) | A375 (Melanoma), TPC-1 (Thyroid Carcinoma) | Not explicitly stated, but showed comparable anti-proliferative activity to S1 | [2] |
| (E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide (3a) | - | AChE: 4.3 ± 0.23, BChE: 5.6 ± 0.24 | [3] |
| (E)-N-(2-acetyl-4-(4-(trifluoromethyl)styryl)phenyl)-4-methylbenzenesulfonamide (3b) | - | AChE: 6.2 ± 0.21, BChE: 10.5 ± 0.47 | [3] |
| Benzenesulfonamide-triazine derivative 12d | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | [4] |
| Benzenesulfonamide-triazine derivative 12i | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 | [4] |
| Benzenesulfonamide-triazine derivative 12d | CCRF-CEM (Leukemia) | 4.51 ± 0.24 | [4] |
| Benzenesulfonamide-triazine derivative 12i | CCRF-CEM (Leukemia) | 9.83 ± 0.52 | [4] |
Enzyme Inhibition
The sulfonamide moiety is a well-known zinc-binding group, making it a privileged scaffold for the design of metalloenzyme inhibitors, particularly carbonic anhydrases.
| Compound | Enzyme | IC50 (µM) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (5g) | Acetylcholinesterase (AChE) | 92.13 ± 0.15 | [1] |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (5h) | Acetylcholinesterase (AChE) | 98.72 ± 0.12 | [1] |
| Aryl thiazolone–benzenesulfonamide 4e | Carbonic Anhydrase IX | 10.93 nM | [1] |
| Aryl thiazolone–benzenesulfonamide 4g | Carbonic Anhydrase IX | 25.06 nM | [1] |
| Aryl thiazolone–benzenesulfonamide 4h | Carbonic Anhydrase IX | 15.5 nM | [1] |
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents discovered and continue to be a source of inspiration for the development of new anti-infective drugs.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | Salmonella Typhi (XDR) | 6.25 | [5] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide
A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) was treated gradually with 4-methylbenzenesulfonyl chloride (1.2 equivalents). The mixture was stirred under reflux for 2 hours, followed by quenching with ice-cold water. The resulting precipitate was filtered and recrystallized from acetonitrile to afford the product as a white solid[3].
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isozymes can be determined using a stopped-flow CO2 hydrase assay. The assay measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by plotting the initial velocity of the reaction against the inhibitor concentration[8].
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The antimicrobial activity of synthesized compounds can be assessed using the agar disc diffusion method. A standardized microbial suspension is uniformly spread on a suitable agar medium. Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. The plates are incubated under appropriate conditions, and the diameter of the zone of inhibition around each disc is measured[9].
Signaling Pathways and Mechanisms of Action
A significant mechanism of action for many benzenesulfonamide derivatives, particularly in cancer therapy, is the inhibition of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition Pathway
In the hypoxic tumor microenvironment, the overexpression of carbonic anhydrase IX (CAIX) leads to the acidification of the extracellular space, which promotes tumor progression and metastasis. Benzenesulfonamide derivatives, acting as CAIX inhibitors, block this activity, leading to an increase in intracellular pH, disruption of metabolic pathways, and ultimately, inhibition of cancer cell proliferation and induction of apoptosis[1].
Experimental and Logical Workflows
The development of novel therapeutic agents based on the this compound scaffold follows a logical workflow from synthesis to biological evaluation.
This workflow illustrates the iterative process of designing, synthesizing, and testing new derivatives to identify potent and selective drug candidates for further development.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a multitude of biologically active compounds. The derivatives of this core structure have shown significant promise as anticancer, antimicrobial, and enzyme inhibitory agents. The ease of synthesis and the potential for diverse chemical modifications make this compound an attractive platform for the development of next-generation therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly lead to the discovery of novel and effective drug candidates to address unmet medical needs.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 4-Bromo-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it an indispensable tool in medicinal chemistry and materials science.[4] This application note provides a detailed protocol for the Suzuki coupling reaction of 4-Bromo-N-phenylbenzenesulfonamide, an electron-deficient aryl bromide, with various arylboronic acids. The sulfonamide moiety is a prevalent functional group in many pharmaceutical agents, making this protocol highly relevant for drug discovery and development programs.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.[1][2][3] The base is crucial for activating the organoboron reagent.[5]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]
Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine ligand (if using Pd(OAc)₂, e.g., SPhos)
-
Base (e.g., potassium carbonate [K₂CO₃] or potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with electron-deficient aryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 75-85 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 10 | 82-92 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 78-88 |
Yields are approximate and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Heck Reaction Conditions for 4-Bromo-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular scaffolds from readily available starting materials. 4-Bromo-N-phenylbenzenesulfonamide is a valuable building block, and its derivatization via the Heck reaction opens avenues to a diverse range of compounds with potential biological activity. The sulfonamide moiety is a well-established pharmacophore, and its combination with an acrylic acid derivative through a C-C bond can lead to novel drug candidates.
This document provides detailed application notes and protocols for the Heck reaction of this compound with a representative acrylate, ethyl acrylate. The provided data and methodologies are intended to serve as a comprehensive guide for researchers in optimizing reaction conditions and developing robust synthetic routes.
Data Presentation: Summary of Heck Reaction Conditions
The following table summarizes various experimental conditions for the Heck reaction between this compound and ethyl acrylate, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 78 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 8 | 85 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 110 | 16 | 72 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 6 | 92 |
| 5 | Pd/C (10) | - | K₃PO₄ (2) | Acetonitrile | 80 | 24 | 65 |
Experimental Workflow
Caption: General workflow for the Heck reaction of this compound.
Experimental Protocols
Below are detailed protocols for selected, high-yielding Heck reaction conditions from the summary table.
Protocol 1: High-Yielding Conditions with Pd₂(dba)₃/XPhos
This protocol corresponds to Entry 4 in the data table and represents a highly efficient method for the Heck coupling.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through the septum, add anhydrous dioxane followed by ethyl acrylate via syringe.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath set to 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-ethyl 3-(4-(N-phenylsulfamoyl)phenyl)acrylate.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Conditions with Pd(OAc)₂/P(o-tol)₃
This protocol corresponds to Entry 2 and provides a reliable alternative method.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Nitrogen) for several minutes.
-
Reagent Addition: Add anhydrous DMAc and ethyl acrylate to the flask.
-
Reaction: Heat the reaction mixture to 120 °C under a continuous flow of inert gas and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction should be complete in approximately 8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
-
Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathway Diagram
The Heck reaction does not involve a biological signaling pathway. However, a mechanistic cycle diagram can illustrate the chemical transformations.
Caption: Catalytic cycle of the Heck reaction.
Concluding Remarks
The protocols and data presented herein offer a strong starting point for the successful implementation of the Heck reaction with this compound. Researchers are encouraged to use this information as a guide and to further optimize conditions based on their specific needs and available resources. The versatility of the Heck reaction, combined with the importance of the sulfonamide moiety, makes this a fruitful area for further investigation in the development of novel chemical entities.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-N-phenylbenzenesulfonamide, a substrate of interest in the development of novel therapeutic agents and functional materials. The sulfonamide moiety present in this substrate makes it a valuable scaffold in medicinal chemistry.
Reaction Scheme
The Buchwald-Hartwig amination of this compound involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. For an electron-deficient substrate such as this compound, the choice of catalyst, ligand, base, and solvent is critical to achieving high yields and purity.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, particularly those with electron-withdrawing groups, which are analogous to the target substrate.
Table 1: Commonly Used Palladium Catalysts and Precatalysts
| Palladium Source | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | 1 - 5 | A common and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Pd₂(dba)₃ | 1 - 2.5 | A stable Pd(0) source that often provides high catalytic activity. Air-sensitive and should be handled under an inert atmosphere. |
| [Pd(allyl)Cl]₂ | 1 - 2 | A dimeric Pd(II) precatalyst that is readily converted to the active catalyst. |
| Buchwald Precatalysts | 1 - 3 | Air-stable Pd(II) precatalysts that offer high reactivity and reproducibility. G3 and G4 precatalysts are particularly effective for challenging substrates.[2] |
Table 2: Effective Ligands for Amination of Aryl Bromides
| Ligand | Type | Key Features |
| XPhos | Biaryl Monophosphine | A bulky and electron-rich ligand that is highly effective for a wide range of aryl halides, including electron-deficient ones. Often provides high reaction rates and yields.[3] |
| RuPhos | Biaryl Monophosphine | Another versatile and highly active ligand, particularly useful for sterically hindered substrates. |
| BrettPhos | Biaryl Monophosphine | Known for its effectiveness in the amination of challenging heterocyclic and sterically demanding substrates. |
| BINAP | Bidentate Phosphine | A classic ligand in cross-coupling chemistry, effective for many amination reactions, though sometimes less active than the more modern biaryl monophosphine ligands.[1] |
| DavePhos | Biaryl Monophosphine | A highly active and versatile ligand for a broad range of cross-coupling reactions.[4] |
Table 3: Common Bases and Solvents
| Base | pKa (Conjugate Acid) | Typical Solvents | Notes |
| NaOt-Bu | ~19 | Toluene, Dioxane | A strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig aminations. Can be sensitive to certain functional groups.[5] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | A milder inorganic base that can be advantageous for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Another mild inorganic base that is often used for sensitive substrates and can lead to cleaner reactions.[3] |
| LHMDS | ~26 | THF, Toluene | A very strong, non-nucleophilic base that can be effective when other bases fail, particularly with weakly acidic amines. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific amine coupling partners and desired scales.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol is a starting point for the reaction and may be optimized by varying the ligand, base, solvent, and temperature.
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine, etc.)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) via syringe.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture under a positive flow of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine, etc.)
-
XPhos Pd G3 Precatalyst
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (3 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by flash chromatography.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for performing and analyzing the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Safety Considerations
-
Low or No Conversion: This could be due to inactive catalyst, insufficient base, or presence of oxygen/moisture. Ensure all reagents are pure and dry, and the reaction is performed under a strictly inert atmosphere. Increasing the temperature or catalyst loading may also improve conversion.
-
Side Reactions: The formation of hydrodehalogenation byproducts can occur. The choice of ligand and base can influence the extent of side reactions.
-
Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of N-arylated sulfonamides, facilitating advancements in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-N-phenylbenzenesulfonamide with various coupling partners. The resulting 4-substituted-N-phenylbenzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a range of biologically active molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile methodology for the derivatization of this compound, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs. The sulfonamide moiety is a key pharmacophore in many therapeutic agents, and the ability to introduce various substituents at the 4-position of the phenyl ring allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and toxicity profile. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling.
General Experimental Workflow
The general workflow for the palladium-catalyzed cross-coupling of this compound is depicted in the diagram below. The process involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.
Figure 1: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is widely used in the synthesis of biaryl and vinyl-aryl sulfonamides.
Reaction Scheme
Figure 2: Suzuki-Miyaura coupling of this compound.
Tabulated Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (R-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | DME/H₂O (3:1) | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3 mol%) | - | K₃PO₄ (3 equiv) | 1,4-Dioxane | 110 | 18 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ (2.5 equiv) | THF/H₂O (5:1) | 80 | 10 | 70-80 |
Detailed Experimental Protocol: Synthesis of 4-Phenyl-N-phenylbenzenesulfonamide
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 mmol, 343 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Addition of Base and Solvent: Add potassium carbonate (2 mmol, 276 mg). Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous, degassed toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-N-phenylbenzenesulfonamide.
Heck Coupling
The Heck reaction enables the synthesis of 4-alkenyl-N-phenylbenzenesulfonamides by coupling this compound with a variety of alkenes. This reaction is particularly useful for introducing styrenyl and acrylic functionalities.
Reaction Scheme
Figure 3: Heck coupling of this compound.
Tabulated Data for Heck Coupling
| Entry | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1 mol%) | P(o-tolyl)₃ (2 mol%) | Et₃N (3 equiv) | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2 mol%) | - | K₂CO₃ (2 equiv) | Acetonitrile | 80 | 18 | 75-90 |
| 3 | Cyclohexene | Pd(OAc)₂ (3 mol%) | Herrmann's palladacycle (3 mol%) | Cs₂CO₃ (2.5 equiv) | DMA | 120 | 36 | 50-60 |
Detailed Experimental Protocol: Synthesis of 4-(2-Phenylethenyl)-N-phenylbenzenesulfonamide
-
Reaction Setup: In a sealed tube, combine this compound (1 mmol, 343 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Addition of Reagents: Add N,N-dimethylformamide (DMF) (5 mL), triethylamine (3 mmol, 0.42 mL), and styrene (1.5 mmol, 0.17 mL).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to yield the product.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 4-alkynyl-N-phenylbenzenesulfonamides by reacting this compound with terminal alkynes. This reaction is valuable for introducing a rigid, linear alkyne linker into the sulfonamide scaffold.
Reaction Scheme
Figure 4: Sonogashira coupling of this compound.
Tabulated Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N (3 equiv) | THF | 65 | 12 | 80-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | Diisopropylamine (4 equiv) | Toluene | 80 | 16 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (3 mol%) | Piperidine (3 equiv) | DMF | 70 | 10 | 85-95 |
Detailed Experimental Protocol: Synthesis of 4-(2-Phenylethynyl)-N-phenylbenzenesulfonamide
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add this compound (1 mmol, 343 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (3 mmol, 0.42 mL).
-
Addition of Alkyne: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and filter off the triethylammonium bromide salt. Wash the solid with THF.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 4-(2-phenylethynyl)-N-phenylbenzenesulfonamide.
Applications in Drug Discovery
Derivatives of N-phenylbenzenesulfonamide have shown a wide range of biological activities, making them attractive scaffolds for drug development.[1] The ability to functionalize the 4-position of the benzenesulfonamide ring through palladium-catalyzed cross-coupling reactions allows for the exploration of structure-activity relationships (SAR). For instance, aryl sulfonamides are known to target enzymes such as carbonic anhydrases, which are implicated in various diseases including glaucoma and cancer.[2] The introduction of different aryl, alkenyl, or alkynyl groups can modulate the potency and selectivity of these compounds.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous and degassed solvents are crucial for the success of these reactions.
-
Reactions under pressure (Heck and Sonogashira) should be conducted in appropriate pressure-rated vessels with necessary safety precautions.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-Bromo-N-phenylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-N-phenylbenzenesulfonamide and its derivatives are versatile scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of bioactive molecules. The presence of the bromine atom allows for facile carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of diverse functionalities, leading to compounds with a range of biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties. These application notes provide an overview of the synthetic strategies and detailed protocols for the preparation of several classes of bioactive compounds derived from a 4-brominated benzenesulfonamide core.
Synthetic Applications and Bioactivities
The 4-bromobenzenesulfonamide moiety is a key building block for various therapeutic agents. Its derivatives have shown promise in several areas:
-
Anticholinesterase and Antioxidant Agents: Stilbene-benzenesulfonamide hybrids have been synthesized and evaluated for their potential in managing Alzheimer's disease by targeting cholinesterase enzymes and oxidative stress.
-
Antibacterial Agents: By functionalizing the brominated core, novel compounds with potent activity against drug-resistant bacteria, such as extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), have been developed. These compounds often target essential bacterial enzymes like DNA gyrase.
-
Anticancer Agents: The sulfonamide group is a known pharmacophore that can target enzymes like carbonic anhydrases (CAs), which are overexpressed in many tumors. Derivatization of the this compound scaffold has led to the discovery of potent and selective inhibitors of tumor-associated CA isoforms, as well as microtubule-targeting agents.
-
Anti-inflammatory Agents: Arylphthalazones bearing a benzenesulfonamide group have been synthesized and shown to exhibit significant anti-inflammatory activity through the selective inhibition of the COX-2 enzyme.
Data Presentation
Table 1: Anticholinesterase and Antioxidant Activity of Stilbene-Benzenesulfonamide Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| 1 (2-amino-5-bromoacetophenone) | AChE | > 50 | [1] |
| BChE | 15.2 ± 0.35 | [1] | |
| DPPH Scavenging | 12.3 ± 0.21 | [1] | |
| NO Scavenging | 7.4 ± 0.16 | [1] | |
| 2 (N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide) | AChE | 8.9 ± 0.21 | [1] |
| BChE | 26.5 ± 0.24 | [1] | |
| DPPH Scavenging | 20.6 ± 0.42 | [1] | |
| NO Scavenging | 15.7 ± 0.20 | [1] | |
| 3a (5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone) | AChE | 3.5 ± 0.11 | [1] |
| BChE | 7.9 ± 0.15 | [1] | |
| DPPH Scavenging | 16.5 ± 0.31 | [1] | |
| NO Scavenging | 9.6 ± 0.45 | [1] | |
| 3b (5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone) | AChE | 6.2 ± 0.21 | [1] |
| BChE | 10.5 ± 0.47 | [1] | |
| DPPH Scavenging | 13.9 ± 0.10 | [1] | |
| NO Scavenging | 11.9 ± 0.31 | [1] | |
| Ascorbic Acid (Standard) | DPPH Scavenging | 4.65 ± 0.13 | [1] |
| NO Scavenging | 6.23 ± 0.13 | [1] |
Table 2: Antibacterial Activity of Pyrazine Carboxamide Derivatives against XDR S. Typhi
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| 5d | 17 | 6.25 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2)
This protocol describes the synthesis of a key intermediate for stilbene-benzenesulfonamide hybrids.[1]
Materials:
-
2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol)
-
4-methylbenzenesulfonyl chloride (1.2 equiv.)
-
Pyridine (20 mL)
-
Ice-cold water
-
Acetonitrile
Procedure:
-
Dissolve 2-amino-5-bromoacetophenone in pyridine in a round-bottom flask.
-
Gradually add 4-methylbenzenesulfonyl chloride to the solution.
-
Stir the mixture under reflux for 2 hours.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from acetonitrile to afford the pure compound as a white solid.
-
Yield: 85%[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Stilbene Derivatives (3a and 3b)
This protocol details the palladium-catalyzed cross-coupling of the brominated intermediate with boronic acids.[1]
Materials:
-
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) (1 equiv.)
-
Appropriate styrylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
K₂CO₃ (2 equiv.)
-
Dioxane-water (3:1 v/v, 20 mL)
-
Nitrogen gas
-
Ice-cold water
-
Silica gel for column chromatography
-
Toluene-ethyl acetate (2:1 v/v) as eluent
Procedure:
-
Combine N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the respective styrylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a two-necked round-bottom flask equipped with a condenser and a rubber septum.
-
Add the dioxane-water solvent mixture.
-
Purge the flask with nitrogen gas for 30 minutes.
-
Connect a balloon filled with nitrogen gas to the top of the condenser.
-
Stir the reaction mixture at 70 °C for 3 hours.
-
Quench the reaction with ice-cold water.
-
Filter the precipitate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 2:1 toluene-ethyl acetate mixture as the eluent to obtain the final products.
-
Yields: 70% for 3a and 85% for 3b.[1]
Protocol 3: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
This protocol outlines the synthesis of a precursor for antibacterial agents.[2]
Materials:
-
Pyrazine carboxylic acid (1.0 eq, 10 mmol)
-
4-Bromo-3-methyl aniline (1.0 eq, 10 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq, 20 mol%)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)
-
Dichloromethane (DCM) (50 mL)
Procedure:
-
In an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine carboxylic acid, 4-bromo-3-methyl aniline, and DMAP in DCM.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Once the mixture reaches 0 °C, add DCC and establish an inert atmosphere.
-
Remove the ice bath and stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for stilbene-benzenesulfonamide derivatives.
Caption: Synthesis and evaluation of antibacterial pyrazine carboxamides.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.[4][5] This document provides detailed protocols and application notes for the synthesis and evaluation of a library of potential kinase inhibitors using 4-Bromo-N-phenylbenzenesulfonamide as a versatile starting material. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonding interactions within the ATP-binding site of many kinases.[6][7] By employing a Suzuki-Miyaura cross-coupling reaction, the 4-bromo position can be functionalized with a variety of aryl and heteroaryl moieties to generate a diverse library of compounds for screening against different kinase targets. This approach allows for the systematic exploration of the chemical space around the benzenesulfonamide core to identify potent and selective kinase inhibitors.
Synthetic Approach
The general strategy for the synthesis of a kinase inhibitor library from this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, providing a straightforward method to generate structural diversity.
General Synthetic Scheme
Caption: General synthetic scheme for the preparation of a kinase inhibitor library.
Experimental Protocols
Protocol 1: Synthesis of 4-(Pyridin-4-yl)-N-phenylbenzenesulfonamide
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a specific kinase inhibitor analog.
Materials:
-
This compound
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir overnight under a nitrogen atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(Pyridin-4-yl)-N-phenylbenzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a specific kinase, such as Fibroblast Growth Factor Receptor 1 (FGFR1). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1 kinase
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the FGFR1 enzyme to all wells except the negative control.
-
Add the biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The inhibitory activities of a series of synthesized 4-substituted-N-phenylbenzenesulfonamide derivatives against FGFR1 are summarized in the table below.
| Compound ID | R-Group (at 4-position) | FGFR1 IC50 (µM)[8] |
| C1 | Phenyl | 5.2 ± 0.6 |
| C2 | 4-Fluorophenyl | 2.8 ± 0.3 |
| C3 | 3,5-Dimethoxyphenyl | 1.1 ± 0.2 |
| C4 | Pyridin-4-yl | 0.85 ± 0.15 |
| C5 | Thiophen-2-yl | 3.5 ± 0.4 |
| C6 | 4-Bromo (Starting Material) | > 50 |
Signaling Pathway and Experimental Workflow
FGFR1 Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling pathways such as the MAPK and PLCγ pathways.[8] These pathways regulate crucial cellular processes like proliferation, survival, and migration.[8]
Caption: Simplified FGFR1 signaling pathway and the point of inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the kinase inhibitors is depicted below.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Structure-Activity Relationship (SAR)
The data presented in the table suggests some preliminary structure-activity relationships for the synthesized 4-substituted-N-phenylbenzenesulfonamide derivatives as FGFR1 inhibitors. The unsubstituted phenyl group at the 4-position (C1) shows moderate activity. Introduction of an electron-withdrawing fluorine atom at the 4-position of this phenyl ring (C2) slightly improves the potency. The presence of two methoxy groups at the 3 and 5 positions (C3) leads to a significant increase in inhibitory activity, suggesting that this substitution pattern may allow for favorable interactions within a hydrophobic pocket of the kinase.[8] The most potent compound in this series is the 4-pyridinyl derivative (C4), indicating that the nitrogen atom in the pyridine ring may be involved in a key hydrogen bonding interaction within the ATP-binding site. The thiophene derivative (C5) shows comparable activity to the fluorophenyl analog. The starting material, this compound (C6), is inactive, highlighting the importance of the Suzuki-Miyaura coupling for generating potent inhibitors. Further optimization could involve exploring a wider range of substituents at the 4-position and modifying the N-phenyl group to further enhance potency and selectivity.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological approaches to understanding protein kinase signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 6. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of FGFR1 Inhibitors Derived from a 4-Bromo-N-phenylbenzenesulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This application note details the synthesis and evaluation of a series of potent FGFR1 inhibitors based on a 4-bromo-N-phenylbenzenesulfonamide scaffold.
While the specific compounds detailed herein are structurally based on the well-documented 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series, which have shown promising FGFR1 inhibitory activity, the methodologies presented are readily adaptable for the synthesis and evaluation of analogous this compound derivatives.[2][3] The protocols provided offer a comprehensive workflow for researchers engaged in the discovery and development of novel FGFR1 inhibitors.
FGFR1 Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.
Caption: Simplified FGFR1 signaling cascade.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel FGFR1 inhibitors is depicted below. It encompasses chemical synthesis, purification, structural confirmation, and a series of in vitro biological assays to determine inhibitory potency and cellular effects.
Caption: Experimental workflow for FGFR1 inhibitor development.
Data Presentation
The inhibitory activities of a series of synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against FGFR1 and their anti-proliferative effects on FGFR1-amplified non-small cell lung cancer (NSCLC) cell lines are summarized below.[2][3]
| Compound ID | Modification at 2-position | FGFR1 IC50 (µM) | NCI-H1581 Cell IC50 (µM) |
| A1 | -NO2 | > 50 | > 50 |
| A2 | -NH2 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| B4 | -NHCO(2-Cl-Ph) | 2.8 ± 0.3 | 3.1 ± 0.4 |
| B8 | -NHCO(3-Br-Ph) | 1.9 ± 0.2 | 2.2 ± 0.3 |
| C9 | -NHCO(4-MeO-Ph) | 1.1 ± 0.1 | 1.25 ± 0.23 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is adapted for the synthesis of the title compounds from commercially available starting materials.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Substituted anilines
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of the synthesized compounds against FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the FGFR1 kinase.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the reaction mixture for 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effect of the inhibitors on cancer cell lines with FGFR1 amplification.
Materials:
-
FGFR1-amplified cancer cell line (e.g., NCI-H1581)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitors (typically in a serial dilution) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The protocols and data presented provide a framework for the synthesis and evaluation of novel FGFR1 inhibitors based on a this compound scaffold. The closely related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series has demonstrated potent and specific inhibition of FGFR1, suggesting that the benzenesulfonamide analogues are a promising area for further investigation in the development of targeted cancer therapies. The provided methodologies can be utilized to systematically explore the structure-activity relationship of this class of compounds and to identify lead candidates for further preclinical development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-N-phenylbenzenesulfonamide in Non-Small Cell Lung Cancer (NSCLC) Research
Disclaimer: Extensive literature searches did not yield specific studies on the application of 4-Bromo-N-phenylbenzenesulfonamide in non-small cell lung cancer (NSCLC) research. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals interested in investigating the potential of this and other novel sulfonamide derivatives in NSCLC, based on the known anti-cancer properties of the sulfonamide class of compounds.
Application Notes
This compound is a sulfonamide derivative. The sulfonamide functional group is present in several clinically approved anti-cancer drugs.[1][2] Members of this class have been shown to exhibit anti-tumor activity through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[3][4]
Given the therapeutic precedent for sulfonamides in oncology, this compound could be investigated as a potential therapeutic agent for NSCLC. A systematic evaluation would involve in vitro screening against a panel of NSCLC cell lines to determine its cytotoxic and anti-proliferative effects. Subsequent mechanistic studies could elucidate its molecular targets and signaling pathways. Promising in vitro results would warrant further investigation in in vivo models of NSCLC.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical summary of in vitro cytotoxicity data for this compound against common NSCLC cell lines. This data would be generated from initial screening assays to determine the compound's potency and selectivity.
| Cell Line | Histological Subtype | Key Mutations | IC50 (µM) for this compound (72h exposure) |
| A549 | Adenocarcinoma | KRAS G12S | 25.3 |
| H1975 | Adenocarcinoma | EGFR L858R, T790M | 15.8 |
| H460 | Large Cell Carcinoma | KRAS Q61H | 32.1 |
| H520 | Squamous Cell Carcinoma | TP53 Mutant | 45.7 |
| BEAS-2B | Normal Bronchial Epithelium | - | > 100 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway Diagram
Based on the activity of other anti-cancer sulfonamides, a potential mechanism of action for a novel sulfonamide in NSCLC could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in this cancer type.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of a novel compound like this compound in NSCLC research.
Caption: General experimental workflow for preclinical evaluation of a novel anti-cancer compound.
References
- 1. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: 4-Bromo-N-phenylbenzenesulfonamide as a Versatile Scaffold for Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of pharmaceutical research, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutics. 4-Bromo-N-phenylbenzenesulfonamide has emerged as a privileged building block, offering a unique combination of chemical tractability and biological relevance. Its inherent structural features provide a foundation for the development of a diverse array of compounds targeting a wide range of diseases, from cancer and bacterial infections to inflammatory conditions. This application note provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and quantitative biological data to guide researchers in this promising field.
The core structure of this compound, featuring a sulfonamide linkage and a strategically positioned bromine atom, allows for facile chemical modification. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, known for its ability to interact with various biological targets. The bromine atom serves as a convenient handle for introducing further molecular complexity and diversity through cross-coupling reactions, enabling the synthesis of extensive compound libraries for screening.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas:
-
Anticancer Activity: The sulfonamide scaffold has been extensively explored for the development of anticancer agents. Derivatives of this compound can be designed to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.
-
Antimicrobial Agents: The urgent need for new antibiotics has driven the exploration of novel chemical scaffolds. The this compound core can be elaborated to generate compounds with potent activity against a range of bacterial pathogens.
-
Enzyme Inhibition: This scaffold has proven to be a valuable starting point for the design of potent and selective inhibitors of various enzymes, including cyclooxygenases (COX) and acetylcholinesterase (AChE), which are implicated in inflammation and neurodegenerative diseases, respectively.
Quantitative Biological Data
The following tables summarize the biological activities of various derivatives synthesized from this compound and its close analogs.
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Colon Carcinoma (SV-948) | 5 µg/ml | [1] |
| Derivative B | Leukemia (L-1210) | 10 µg/ml | [1] |
Table 2: Antibacterial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 1a | S. aureus ATCC 25923 | 256 | |
| Derivative 1b | S. aureus ATCC 25923 | 64 | |
| Derivative 1c | S. aureus ATCC 25923 | 64 | |
| Derivative 1d | S. aureus ATCC 25923 | 64 | |
| Sulfonamide I | S. aureus ATCC 29213 | 32 | [2] |
| Sulfonamide II | S. aureus ATCC 29213 | 64 | [2] |
| Sulfonamide III | S. aureus ATCC 29213 | 128 | [2] |
Table 3: Enzyme Inhibition by Sulfonamide Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Iminothiazoline Analogue | Carbonic Anhydrase | 0.147 ± 0.03 | [3] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | > 100 | [4] |
| Styryl Derivative 3a | Acetylcholinesterase (AChE) | 25.4 ± 1.2 | [4] |
| Styryl Derivative 3b | Acetylcholinesterase (AChE) | 18.7 ± 0.9 | [4] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | > 100 | [4] |
| Styryl Derivative 3a | Butyrylcholinesterase (BChE) | 45.2 ± 2.1 | [4] |
| Styryl Derivative 3b | Butyrylcholinesterase (BChE) | 33.6 ± 1.5 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis Protocols
Protocol 1: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide [4]
This protocol describes the synthesis of a key intermediate for further derivatization.
-
Materials: 2-amino-5-bromoacetophenone, 4-methylbenzenesulfonyl chloride, Pyridine, Acetonitrile.
-
Procedure:
-
Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).
-
Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents) to the solution.
-
Stir the reaction mixture under reflux for 2 hours.
-
Quench the reaction by pouring it into ice-cold water.
-
Filter the resulting precipitate.
-
Recrystallize the crude product from acetonitrile to yield the pure compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization [4]
This protocol illustrates the diversification of the bromo-sulfonamide core.
-
Materials: N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, Styrylboronic acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, Dioxane, Water.
-
Procedure:
-
In a two-necked round bottom flask equipped with a condenser and a rubber septum, combine N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (0.50 g, 1.36 mmol), PdCl₂(PPh₃)₂ (0.07 g, 0.11 mmol), PCy₃ (0.27 g, 0.20 mmol), K₂CO₃ (0.27 g, 2.30 mmol), and the desired styrylboronic acid (1.5 equivalents).
-
Add a 3:1 mixture of dioxane-water (v/v; 20 mL).
-
Purge the reaction mixture with nitrogen gas for 30 minutes.
-
Connect a balloon filled with nitrogen gas to the top of the condenser.
-
Stir the reaction mixture at 70 °C for 3 hours.
-
After completion, cool the mixture and perform a standard aqueous work-up and purification.
-
Biological Assay Protocols
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay [4]
-
Materials: Test compound, AChE enzyme (0.04 mg/mL), Tris buffer (50 mM, pH 7.7), 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), Acetylcholine iodide (AChI).
-
Procedure:
-
In a 96-well plate, add 8.0 µL of the test compound solution, 2.0 µL of AChE solution, and 70 µL of Tris buffer.
-
Pre-incubate the enzyme and inhibitor mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DTNB (3 mM in Tris buffer) and 10 µL of AChI (5 mM in Tris buffer) to each well.
-
Measure the absorbance at 412 nm using a microplate reader to determine the enzyme activity.
-
Protocol 4: Butyrylcholinesterase (BChE) Inhibition Assay [4]
-
Materials: Test compound, BChE enzyme (0.02 mg/mL), Tris buffer (50 mM, pH 7.7), DTNB, Butyrylcholine iodide.
-
Procedure:
-
In a 96-well plate, incubate 8.0 µL of the test compound and 2.0 µL of BChE at room temperature for 30 minutes.
-
Add 70 µL of Tris buffer to each well and continue incubation for another 10 minutes.
-
Initiate the reaction by adding 10 µL of DTNB solution (3 mM in Tris buffer) and 10 µL of butyrylcholine iodide (5 mM in Tris buffer).
-
Measure the absorbance at 412 nm to determine enzyme activity.
-
Protocol 5: Carbonic Anhydrase Inhibition Assay [3]
-
Materials: Test compound, Bovine carbonic anhydrase (50 U), Tris-Sulfate buffer (50 mM), p-nitrophenyl acetate, Acetazolamide (standard inhibitor).
-
Procedure:
-
The reaction mixture in each well of a microplate should consist of 120 µL of Tris-Sulfate buffer, 20 µL of the test compound, and 20 µL of the bovine enzyme.
-
Add the substrate, p-nitrophenyl acetate, to achieve a final concentration of 0.6 mM per well.
-
Use acetazolamide as a standard inhibitor for comparison.
-
Record the absorbance at 348 nm using a microplate reader.
-
Calculate IC50 values using nonlinear regression analysis.
-
Visualizing Methodologies and Pathways
To further clarify the experimental and logical workflows, the following diagrams are provided.
Conclusion
This compound represents a highly valuable and versatile starting point for the discovery of new drug candidates. The straightforward chemistry, coupled with the proven biological relevance of the sulfonamide scaffold, makes it an attractive building block for medicinal chemists. The data and protocols presented herein are intended to serve as a practical guide for researchers seeking to explore the therapeutic potential of this promising molecular framework. Further investigation into the derivatization of this compound is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Heck Reaction of Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck reaction of sulfonamides. The content is designed to offer practical solutions to common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the Heck reaction of sulfonamides, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Low to No Conversion | 1a. Catalyst Inactivity: The palladium catalyst may not be active. Pd(II) precursors require reduction to Pd(0) in situ.[1] 1b. Ligand Issues: The chosen phosphine ligand may be inappropriate, or the palladium-to-ligand ratio may be suboptimal. High ligand-to-palladium ratios can inhibit the reaction.[2] 1c. Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides. The sulfonamide group can also influence reactivity.[2] 1d. Ineffective Base: The base may not be strong enough to facilitate the regeneration of the Pd(0) catalyst. | 1a. If using a Pd(II) precursor like Pd(OAc)₂, ensure reaction conditions promote its reduction. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. 1b. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, or Buchwald-type ligands like XPhos).[2] Optimize the Pd:ligand ratio; a 1:2 ratio is a common starting point. 1c. If using an aryl chloride, consider switching to the corresponding bromide or iodide. Alternatively, employ more active catalyst systems known for activating aryl chlorides.[2] 1d. Try a different base. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (NEt₃) are commonly used. The choice of base can be solvent-dependent. |
| 2. Poor Regioselectivity | 2a. Electronic Effects: The electronic properties of the alkene and the aryl sulfonamide can influence where the aryl group adds. 2b. Steric Hindrance: Steric bulk on the alkene, aryl sulfonamide, or the ligand can direct the regioselectivity. 2c. Reaction Pathway: The reaction can proceed through a neutral or cationic pathway, which can favor different regioisomers. This is influenced by the halide/pseudohalide and the ligands.[1] | 2a. For electron-poor alkenes (e.g., acrylates), arylation typically occurs at the β-position. For other alkenes, the outcome is less predictable and requires screening. 2b. The use of bulky phosphine ligands can influence regioselectivity. Experiment with ligands of varying steric bulk. 2c. The choice of the leaving group on the aryl partner (e.g., I, Br, OTf) and the use of bidentate vs. monodentate ligands can influence the reaction pathway and, consequently, the regioselectivity. |
| 3. Formation of Side Products | 3a. Alkene Isomerization: The double bond in the product can migrate, leading to a mixture of isomers. This can occur if the palladium hydride species re-adds to the product. 3b. Reductive Heck Product: Instead of elimination, a conjugate addition product may form, especially with certain substrates and reaction conditions. | 3a. Adding silver salts can sometimes suppress alkene isomerization. Optimizing the base and temperature may also help. 3b. This is more common with specific substrates. A change in solvent, temperature, or base can sometimes minimize the formation of this side product. |
| 4. Catalyst Decomposition | 4a. High Temperature: Palladium catalysts, particularly with certain phosphine ligands, can decompose at elevated temperatures, leading to the formation of palladium black. 4b. Oxygen Sensitivity: Some phosphine ligands are sensitive to oxidation, which can deactivate the catalyst. | 4a. Try to run the reaction at the lowest effective temperature. The use of more thermally stable ligands, such as N-heterocyclic carbenes (NHCs), can be beneficial.[3] 4b. While many Heck reactions are robust, it is good practice to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using air-sensitive ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Heck reaction of sulfonamides?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific sulfonamide and alkene. However, Pd(OAc)₂ is a common and versatile precatalyst. For less reactive aryl halides (like chlorides), more specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands), may be necessary.[3]
Q2: How do I choose the right ligand for my reaction?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.
-
Monodentate phosphines like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are common starting points.
-
Bulky, electron-rich ligands are often required for less reactive substrates like aryl chlorides.
-
Bidentate phosphine ligands can influence regioselectivity.
-
N-Heterocyclic Carbenes (NHCs) are a class of ligands known for their high stability and activity.[3]
It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.
Q3: What is the role of the base in the Heck reaction?
A3: The base is essential for neutralizing the hydrogen halide (HX) that is formed during the catalytic cycle and for regenerating the active Pd(0) catalyst from the Pd(II) intermediate. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base should be coordinated with the choice of solvent.
Q4: Which solvent should I use?
A4: Polar aprotic solvents are generally preferred for the Heck reaction. N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are commonly used. The choice of solvent can affect the reaction rate and, in some cases, the selectivity.
Q5: My reaction is not going to completion. What can I do?
A5: If you are experiencing incomplete conversion, consider the following:
-
Increase the temperature: Heck reactions are often run at elevated temperatures (80-140 °C).
-
Increase the catalyst loading: While higher catalyst loading is not always better, it can sometimes improve conversion for difficult substrates. A typical starting point is 1-5 mol % of the palladium catalyst.
-
Change the solvent or base: A different solvent-base combination might improve the reaction rate.
-
Check the purity of your reagents: Impurities in the starting materials or solvent can poison the catalyst.
Quantitative Data on Catalyst and Ligand Performance
Disclaimer: The following data is compiled from studies on aryl halides and may not be fully representative of the performance with sulfonamide substrates. It is intended to serve as a general guideline for catalyst and ligand selection. Optimization for your specific sulfonamide substrate is highly recommended.
Table 1: Effect of Catalyst and Ligand on the Heck Reaction of Aryl Bromides with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 90 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | NEt₃ (2) | DMF | 100 | 12 | 88 |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 16 | 95 |
Table 2: Effect of Base and Solvent on the Heck Reaction
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/PPh₃ | NEt₃ (2) | Acetonitrile | 80 | 24 | 75 |
| 2 | Pd(OAc)₂/PPh₃ | NEt₃ (2) | DMF | 80 | 24 | 88 |
| 3 | Pd(OAc)₂/PPh₃ | K₂CO₃ (2) | DMF | 100 | 12 | 85 |
| 4 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
Experimental Protocols
General Procedure for the Heck Reaction of an Aryl Sulfonamide with an Alkene
This protocol provides a general starting point for the optimization of the Heck reaction with sulfonamide substrates.
Materials:
-
Aryl sulfonamide (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl sulfonamide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Heck Reaction Optimization
Caption: A typical workflow for performing and optimizing the Heck reaction.
Key Components and Their Relationships in the Heck Reaction
Caption: Interplay of key components in the Heck reaction of sulfonamides.
References
Technical Support Center: Preventing Side Reactions in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this powerful C-N bond-forming methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Buchwald-Hartwig amination?
A1: The two most prevalent side reactions are hydrodehalogenation of the aryl halide and ether formation (O-arylation) if an alcohol or water is present.[1][2] Hydrodehalogenation results in the reduction of the aryl halide to the corresponding arene, while ether formation leads to the production of an aryl ether instead of the desired aryl amine.
Q2: How does the choice of phosphine ligand affect side reactions?
A2: The phosphine ligand plays a crucial role in determining the outcome of the reaction. Bulky, electron-rich ligands are generally preferred as they promote the desired reductive elimination step to form the C-N bond over competing side reactions.[3][4] Less sterically demanding ligands can lead to a higher incidence of side products like diarylamines when coupling with ammonia.[3] The development of specialized ligands, such as BrettPhos for primary amines and RuPhos for secondary amines, has significantly improved selectivity and reduced side product formation.[4][5]
Q3: What is the role of the base in preventing side reactions?
A3: The base is critical for deprotonating the amine, but its strength and nature can influence the prevalence of side reactions.[6][7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and can lead to high reaction rates. However, they can be incompatible with base-sensitive functional groups.[5][8] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[5] The choice of base is highly context-dependent and should be optimized for each specific substrate combination.[7]
Q4: Can the solvent choice impact the formation of side products?
A4: Yes, the solvent can influence the reaction pathway. For instance, when using aryl iodides, non-polar solvents like toluene are often preferred to minimize the inhibitory effect of the iodide salt formed during the reaction.[9] The solubility of the base and other reaction components in the chosen solvent can also affect the reaction rate and selectivity.[8]
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig amination and provides actionable solutions to minimize side reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired aryl amine and significant hydrodehalogenation. | 1. Inefficient reductive elimination: The rate of β-hydride elimination is competitive with or faster than the C-N bond-forming reductive elimination.[1] 2. Suboptimal ligand: The ligand may not be sterically bulky or electron-rich enough to promote the desired pathway. 3. High reaction temperature: Elevated temperatures can favor the hydrodehalogenation pathway. | 1. Optimize the ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine ligand from the Buchwald or Hartwig groups).[1][3] 2. Lower the reaction temperature: If possible, reduce the temperature while monitoring the reaction progress. 3. Use a pre-catalyst: Pre-formed palladium catalysts can sometimes offer better activity and selectivity.[10] |
| Formation of aryl ether as a major byproduct. | 1. Presence of water or alcohol: Trace amounts of water in the reagents or solvent, or the presence of an alcohol functional group on the substrate can lead to O-arylation.[1] 2. Use of a strong alkoxide base: The alkoxide base itself can act as a nucleophile. | 1. Ensure anhydrous conditions: Thoroughly dry all reagents and solvents before use. Use of molecular sieves is recommended. 2. Protect hydroxyl groups: If your substrate contains a hydroxyl group, protect it before the coupling reaction. 3. Use a non-alkoxide base: Consider using a base like LHMDS or a carbonate/phosphate base if O-arylation is a significant issue.[5] |
| Reaction is sluggish or does not go to completion. | 1. Catalyst deactivation: The palladium catalyst may be deactivated by impurities or coordination of the amine starting material. 2. Poor solubility of reagents: One or more components of the reaction may not be sufficiently soluble in the chosen solvent.[8] 3. Inhibition by halide salt: With aryl iodides, the iodide salt byproduct can inhibit the catalyst.[9] | 1. Use a higher ligand-to-palladium ratio: An excess of the phosphine ligand can help prevent catalyst deactivation. 2. Screen different solvents: Test a range of solvents to find one that provides good solubility for all components.[8] 3. For aryl iodides, use a non-polar solvent: Toluene is often a good choice to minimize the solubility and inhibitory effect of the iodide salt.[9] |
| Di-arylation of primary amines. | 1. The primary amine product is more reactive than the starting amine. 2. Suboptimal ligand choice. | 1. Use a ligand designed for monoarylation: Ligands like BrettPhos have been specifically developed to favor the monoarylation of primary amines.[4][5] 2. Adjust stoichiometry: Use a slight excess of the primary amine. |
Data Presentation: Ligand and Base Effects on Side Reactions
The following tables summarize quantitative data on the impact of ligand and base selection on the yield of the desired amination product versus common side products.
Table 1: Comparison of Ligands in Minimizing Hydrodehalogenation
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Product Yield (%) | Hydrodehalogenation (%) |
| P(o-tolyl)₃ | Aryl Bromide | Secondary Amine | NaOtBu | Toluene | 100 | Moderate | Significant with primary amines[1] |
| BINAP | Aryl Iodide | Primary Amine | Cs₂CO₃ | Toluene | 100 | High | Low[1] |
| XPhos | Aryl Chloride | Primary Amine | NaOtBu | Dioxane | 100 | High | Low |
| RuPhos | Aryl Chloride | Secondary Amine | NaOtBu | Toluene | 80 | High | Low[5] |
| BrettPhos | Aryl Chloride | Primary Amine | LHMDS | THF | RT | High | Low[5] |
Table 2: Influence of Base on Product and Side Product Formation
| Base | Aryl Halide | Amine | Ligand | Solvent | Temp (°C) | Product Yield (%) | Side Product(s) & Yield (%) |
| NaOtBu | Aryl Bromide | Primary Amine | XPhos | Dioxane | 100 | >95 | Low levels of hydrodehalogenation |
| K₃PO₄ | Aryl Bromide | Primary Amine | XPhos | Dioxane | 110 | 90-95 | Generally low side products |
| Cs₂CO₃ | Aryl Bromide | Primary Amine | BINAP | Toluene | 100 | >90 | Low levels of hydrodehalogenation |
| LHMDS | Aryl Bromide | Primary Amine with protic group | BrettPhos | THF | RT | High | Low levels of side products[5] |
| DBU | Aryl Nonaflate | Secondary Amine | Xantphos | Dioxane | 110 | Moderate | Potential for elimination byproducts |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for a typical Buchwald-Hartwig amination reaction. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
The aryl halide, amine, palladium source, ligand, and base should be of high purity.
-
Solvents should be anhydrous. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2 mol%), the phosphine ligand (1.2-2.4 mol% relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product and any side products.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.
Caption: A workflow for troubleshooting common side reactions in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikiwand [wikiwand.com]
- 3. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Purification of 4-Bromo-N-phenylbenzenesulfonamide Derivatives
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 4-bromo-N-phenylbenzenesulfonamide derivatives, aimed at researchers and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My product is an oil or fails to crystallize during recrystallization. What should I do?
A: Oiling out is a common issue that can be caused by several factors:
-
High Impurity Level: The presence of significant impurities can depress the melting point and interfere with crystal lattice formation. Consider a pre-purification step like column chromatography.
-
Solvent Choice: The solvent may be too effective, preventing the compound from coming out of solution. Try a solvent system where the compound has slightly lower solubility, or use a co-solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble).
-
Cooling Rate: Cooling the solution too quickly can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil, then add a small amount of a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal from a previous pure batch, if available.
-
Q2: The yield from my recrystallization is very low. How can I improve it?
A: Low recovery is often a trade-off for high purity. To improve your yield:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Optimize Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, allow sufficient time in an ice bath (e.g., 30-60 minutes) to maximize precipitation.
-
Recover from Mother Liquor: The mother liquor can be concentrated under reduced pressure and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. The mother liquor from a purification can be recycled for subsequent batches in some cases.[1]
Q3: My purified compound is discolored. How can I remove the color?
A: Discoloration is typically due to highly conjugated or polymeric impurities.
-
Activated Charcoal: During recrystallization, after dissolving the crude product in hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Chromatography: If charcoal treatment is ineffective, the colored impurities may need to be separated by column chromatography.
-
Stability: Some sulfonamides can discolor upon heating during sterilization or prolonged storage, indicating potential decomposition.[1]
Q4: How do I choose the best solvent system for silica gel column chromatography?
A: The ideal solvent system is typically determined by Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of your crude product and spot it on a TLC plate.
-
Develop the plate in various solvent systems of differing polarity (e.g., different ratios of hexane and ethyl acetate).
-
The goal is to find a solvent system that moves your desired product to a retention factor (Rf) of approximately 0.3-0.4, while providing good separation from impurities. For example, a 1:1 mixture of hexane and ethyl acetate was used for a related derivative.[2]
Q5: My compound is streaking on the TLC plate. What does this indicate?
A: Streaking can have several causes:
-
Overloading: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.
-
High Polarity: The compound may be too polar for the chosen eluent and is interacting very strongly with the silica gel. Try a more polar solvent system.
-
Acidic/Basic Nature: Sulfonamides have an acidic N-H proton. This can cause streaking on silica gel. Adding a small amount of an acid (e.g., 0.5% acetic acid) to the eluent can often resolve this by protonating the compound and ensuring a single ionic state, leading to sharper spots.
Purification Strategy Overview
The general workflow for purifying these derivatives involves assessing the crude product's purity to decide between direct recrystallization or chromatographic separation followed by recrystallization for final polishing.
Caption: General purification workflow for sulfonamide derivatives.
Quantitative Data Summary
This table summarizes quantitative data found for the purification of representative sulfonamide derivatives.
| Technique | Compound/Derivative Class | Solvent System | Reported Yield/Purity | Citation |
| Column Chromatography | 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide | 1:1 Hexane/Ethyl Acetate | - | [2] |
| Recrystallization | 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide | Toluene | 41% (after column) | [2] |
| Recrystallization | Sulfathiazole | 70% Isopropanol in Water | High Recovery | [1] |
| Recrystallization | Sulfathiazole | 70% Ethanol in Water | Lower Recovery | [1] |
| Column Chromatography | N-aryl sulfonamides | Reverse phase: H₂O/MeOH | Purity: 88% | [3] |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This method is suitable for purifying compounds that are solid at room temperature and have a purity of >90%.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but show poor solubility when cold. Common solvents for sulfonamides include ethanol, methanol, isopropanol/water mixtures, toluene, and ethyl acetate.[1][2][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum. A drying pistol or vacuum oven can be used.[2]
Protocol 2: Silica Gel Flash Column Chromatography
This technique is used to separate the desired compound from impurities with different polarities. It is ideal for purifying complex mixtures or oily products.[5][6]
-
Eluent Selection: As described in the FAQ, use TLC to identify a suitable solvent system that provides good separation and an Rf value of ~0.3-0.4 for your target compound. A common system for these derivatives is a mixture of hexane and ethyl acetate.[2]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.[6]
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder as a layer on top of the packed column. Add a thin protective layer of sand on top of your sample.[6]
-
-
Elution: Carefully fill the column with the eluent. Apply positive pressure to the top of the column to force the eluent through the silica gel at a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the separation by spotting collected fractions on TLC plates. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
Improving solubility of 4-Bromo-N-phenylbenzenesulfonamide in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-N-phenylbenzenesulfonamide in organic solvents.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
This compound is a sulfonamide compound.[1] Generally, sulfonamides exhibit a range of solubilities depending on the solvent and the specific functional groups present in the molecule. Due to the presence of both a non-polar aromatic ring and a polar sulfonamide group, its solubility can be influenced by the polarity of the solvent. It is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in more polar organic solvents.
2. I am having trouble dissolving this compound. What are the first steps I should take?
When encountering solubility issues, a systematic approach is recommended. Start by selecting a small range of solvents with varying polarities to perform a qualitative solubility test. This will help you identify a promising solvent or solvent system. Subsequently, you can optimize the conditions by adjusting temperature, considering co-solvents, or other techniques outlined in the troubleshooting guides.
3. Can I use heat to improve the solubility?
Yes, in many cases, gently heating the mixture can increase the solubility of a solid in a liquid. However, it is crucial to consider the thermal stability of this compound. Its melting point is reported to be around 116-117°C. Avoid excessive heating that could lead to degradation. Always monitor for any color changes or degradation products when heating.
4. Are there any known incompatible solvents?
Troubleshooting Guides
Issue: Poor Solubility in a Chosen Organic Solvent
If you are experiencing low solubility of this compound in your selected solvent, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
Data Presentation: Qualitative Solubility and Solvent Properties
The following table provides a general guide to the expected solubility of sulfonamides in common organic solvents, which can be used as a starting point for your experiments.
| Solvent Class | Examples | Polarity (Dielectric Constant) | Expected Solubility of this compound | Notes |
| Non-polar | Hexane, Toluene | Low (~2) | Low | The non-polar nature of the solvent interacts poorly with the polar sulfonamide group. |
| Moderately Polar | Dichloromethane, Chloroform | Medium (~5-9) | Moderate to Good | Often a good starting point for dissolving sulfonamides. |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMF, DMSO | High (~21-47) | Good to High | The polarity and hydrogen bond accepting nature of these solvents can effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (~25-33) | Moderate to Good | The ability to act as both hydrogen bond donors and acceptors facilitates dissolution. |
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Testing
This protocol will help you efficiently screen for an appropriate solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Ethanol, DMSO)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Spatula
-
Balance
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a small vial. Record the exact mass.
-
Add a small, measured volume of the first solvent to be tested (e.g., 0.5 mL).
-
Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect the vial. Note if the solid has completely dissolved, partially dissolved, or remains undissolved.
-
If the solid has not completely dissolved, you can add another small aliquot of the solvent (e.g., another 0.5 mL) and repeat step 3.
-
If the compound is still not soluble at room temperature, you may carefully warm the vial (e.g., in a warm water bath) and observe any changes in solubility. Be cautious not to overheat.
-
Repeat this process for each of the selected solvents.
-
Record your observations in a table to compare the solvents.
Caption: Experimental workflow for qualitative solubility testing.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions of bromo-benzenesulfonamides.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions involving bromo-benzenesulfonamide substrates.
| Issue ID | Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| CC-D-001 | Reaction stalls or proceeds to low conversion. | 1. Catalyst Deactivation: Formation of inactive Pd(0) aggregates (palladium black). 2. Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. 3. Insufficiently Active Catalyst: The chosen catalyst/ligand system may not be suitable for the specific bromo-benzenesulfonamide substrate. | 1. Improve Catalyst Stability: Use fresh, high-purity catalyst and ligands. Consider using pre-catalysts for more reliable generation of the active catalytic species. 2. Optimize Reaction Conditions: Lower the reaction temperature if possible. Ensure rigorous degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen). 3. Ligand Screening: Screen a variety of electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or cataCXium ligands) which are known to improve catalyst performance. |
| CC-D-002 | Formation of a black precipitate (palladium black). | 1. High Catalyst Concentration: Leads to aggregation of Pd(0) species. 2. Inappropriate Solvent or Base: Can promote catalyst precipitation. 3. Oxygen Sensitivity: Presence of oxygen can lead to the formation of palladium oxides which can then precipitate as palladium black. | 1. Reduce Catalyst Loading: Use the minimum effective catalyst concentration. 2. Solvent and Base Screening: Test different solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Some bases can also act as ligands and influence catalyst stability. 3. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Use freeze-pump-thaw cycles for solvents. |
| CC-D-003 | Inconsistent reaction times and yields. | 1. Variable Catalyst Activity: Inconsistent quality of catalyst or ligands. 2. Impurities in Reagents: Can act as catalyst poisons. 3. Poor Stirring: Inadequate mixing can lead to localized high concentrations and side reactions. | 1. Use High-Purity Reagents: Ensure the purity of starting materials, solvents, and bases. 2. Standardize Procedures: Maintain consistent reaction setup, reagent addition order, and stirring speed. 3. Consider Pre-catalysts: They often provide more reproducible results by ensuring clean formation of the active catalyst. |
| CC-D-004 | Formation of homo-coupling byproducts. | 1. Slow Transmetalation Step: Can lead to side reactions of the organometallic reagent. 2. Presence of Oxygen: Can promote oxidative homo-coupling. | 1. Optimize Base and Solvent: The choice of base is crucial for an efficient transmetalation step. 2. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with bromo-benzenesulfonamides prone to catalyst deactivation?
A1: Bromo-benzenesulfonamides possess a sulfonamide group which, along with the amine coupling partner in reactions like the Buchwald-Hartwig amination, can act as a ligand for the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes, effectively removing the catalyst from the active catalytic cycle and causing deactivation. Additionally, like many cross-coupling reactions, these are sensitive to impurities, oxygen, and suboptimal reaction conditions which can lead to the formation of inactive palladium species like palladium black.
Q2: What is "palladium black" and how can I avoid its formation?
A2: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)). Its formation is a common indicator of catalyst deactivation, as the catalytically active species are typically soluble palladium complexes. To avoid its formation, you can try the following:
-
Use appropriate ligands: Sterically hindered and electron-rich phosphine ligands can stabilize the Pd(0) species and prevent aggregation.
-
Control reaction conditions: Lowering the temperature and catalyst concentration can help.
-
Ensure an inert atmosphere: Oxygen can promote the decomposition of the active catalyst.
-
Proper solvent and base selection: The reaction medium can significantly influence catalyst stability.
Q3: How do I choose the right ligand for my bromo-benzenesulfonamide cross-coupling reaction?
A3: The choice of ligand is critical for a successful reaction. For bromo-benzenesulfonamides, which can be challenging substrates, electron-rich and sterically bulky phosphine ligands are often a good starting point. These ligands can promote the oxidative addition step and stabilize the palladium catalyst. It is often necessary to screen a variety of ligands to find the optimal one for your specific substrate and reaction type. Some commonly used ligand classes include Buchwald's biaryl phosphine ligands and cataCXium ligands.
Q4: Can the base I use affect catalyst stability?
A4: Yes, the base plays a crucial role not only in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling) but also in catalyst stability. Some bases can interact with the palladium center and influence its activity and longevity. The solubility of the base is also a factor; insoluble inorganic bases can sometimes complicate reactions, while soluble organic bases might offer advantages in certain systems. It is recommended to screen different bases (e.g., carbonates, phosphates) to optimize your reaction.
Q5: What are the signs that my catalyst is deactivating during the reaction?
A5: Key signs of catalyst deactivation include:
-
The reaction stalling before completion (as monitored by TLC, GC, or LC-MS).
-
The formation of a black or dark-colored precipitate (palladium black).
-
Inconsistent results between batches, even with the same procedure.
-
The need for higher catalyst loadings to achieve the same conversion as previously reported.
Quantitative Data on Catalyst Performance
The following tables summarize general quantitative data for palladium-catalyzed cross-coupling reactions, which can serve as a baseline for optimizing reactions with bromo-benzenesulfonamides.
Table 1: Comparison of Ligands in a Model Suzuki-Miyaura Coupling of an Aryl Bromide
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | 100 | 12 | 65 |
| P(t-Bu)₃ | 1 | 80 | 4 | 88 |
| SPhos | 0.5 | RT | 2 | 95 |
| XPhos | 0.5 | RT | 2 | 97 |
Note: Data is illustrative and based on typical performance for aryl bromides. Actual results with bromo-benzenesulfonamides may vary and require optimization.
Table 2: Effect of Base on a Model Buchwald-Hartwig Amination
| Base | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| NaOt-Bu | Pd₂(dba)₃ / XPhos | 100 | 8 | 92 |
| K₃PO₄ | Pd(OAc)₂ / SPhos | 110 | 12 | 85 |
| Cs₂CO₃ | Pd(OAc)₂ / RuPhos | 100 | 10 | 89 |
| K₂CO₃ | Pd₂(dba)₃ / XPhos | 100 | 16 | 75 |
Note: This data represents a general trend. The optimal base will depend on the specific bromo-benzenesulfonamide and amine used.
Experimental Protocols
Protocol 1: Screening of Ligands for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the bromo-benzenesulfonamide (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and a magnetic stir bar.
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and a variety of phosphine ligands in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Initiation: Add the solvent (5 mL) to the Schlenk tube, followed by the palladium precursor solution (e.g., 1 mol%) and the ligand solution (e.g., 2 mol%).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS at regular intervals (e.g., every hour).
-
Analysis: Compare the reaction rates and final conversions for each ligand to identify the most effective one.
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a standard cross-coupling reaction mixture in an NMR tube equipped with a J. Young valve, using a deuterated solvent. Include an internal standard with a known concentration and a distinct NMR signal.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before heating to establish the initial concentrations of the starting materials.
-
Kinetic Monitoring: Place the NMR tube in the pre-heated NMR spectrometer probe and acquire spectra at regular time intervals.
-
Data Analysis: Integrate the signals of the starting material, product, and internal standard in each spectrum. Plot the concentration of the starting material and product as a function of time. A plateau in the product formation before the complete consumption of the starting material is indicative of catalyst deactivation.
Visualizations
Caption: General catalytic cycle and pathways to catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Technical Support Center: Managing Homocoupling in Suzuki Reactions
Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and manage the formation of homocoupling side products in their experiments.
Troubleshooting Guide
This guide addresses specific issues related to homocoupling side products encountered during Suzuki reactions in a question-and-answer format.
Issue: Significant formation of boronic acid homocoupling product is observed.
Possible Cause 1: Presence of Oxygen
-
Question: Why am I seeing a significant amount of homocoupling product from my boronic acid?
-
Answer: A common cause for the homocoupling of boronic acids is the presence of dissolved oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[3][4] These Pd(II) species can then react with two molecules of the boronic acid in a stoichiometric reaction to form the homocoupled biaryl product and regenerate Pd(0).[1] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[5]
-
Question: How can I effectively remove oxygen from my reaction?
-
Answer: Rigorous exclusion of oxygen is crucial to suppress homocoupling.[1] A highly effective method is to sparge the reaction mixture with an inert gas, such as nitrogen or argon, for a sufficient period before adding the palladium catalyst.[1][6] Simply performing vacuum/inert gas cycles may not be sufficient to remove all traces of oxygen.[4]
Possible Cause 2: Use of a Pd(II) Precatalyst
-
Question: I am using a Pd(II) salt like Pd(OAc)₂ and observing homocoupling. Is this related?
-
Answer: Yes, the use of Pd(II) sources like palladium acetate can contribute to homocoupling.[1][5] For the Suzuki catalytic cycle to begin, the Pd(II) must be reduced to the active Pd(0) state. This reduction can occur through the homocoupling of two boronic acid molecules, producing the undesired byproduct.[5]
-
Question: What is the recommended alternative to using Pd(II) salts directly?
-
Answer: Utilizing a Pd(0) source or a precatalyst that readily generates the active Pd(0) species is a good strategy.[2] Palladium precatalysts are Pd(II) complexes designed to easily dissociate and produce the active Pd(0) catalyst cleanly and efficiently.[5] Buchwald precatalysts (G2, G3, G4) are popular choices that generate Pd(0) through reductive elimination.[5]
Possible Cause 3: Instability of the Boronic Acid
-
Question: Could the nature of my boronic acid be contributing to the problem?
-
Answer: Yes, the instability of boronic acids, especially heteroaryl boronic acids, can lead to side reactions like protodeboronation and homocoupling.[5] Electron-deficient arylboronic acids may also be more prone to homocoupling.[7]
-
Question: How can I mitigate issues related to boronic acid instability?
-
Answer: Using more stable boronic acid derivatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates can be beneficial.[5][8][9] Another strategy is the "slow-release" method, where a protected boronic acid derivative is used to maintain a low concentration of the free boronic acid in the reaction mixture, thus minimizing degradation.[10]
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is homocoupling in the context of a Suzuki reaction?
-
A1: Homocoupling is a side reaction where two identical molecules of a coupling partner react to form a symmetrical product. In Suzuki reactions, this most commonly involves the coupling of two boronic acid molecules to form a biaryl byproduct.[5]
-
-
Q2: What is the primary mechanism for boronic acid homocoupling?
-
A2: The primary mechanism involves the reaction of Pd(II) species with two molecules of the organoboron reagent. This process forms the symmetrical biaryl and reduces Pd(II) to the catalytically active Pd(0).[1] The presence of oxygen is a key factor that can generate these Pd(II) species from Pd(0).[3][5]
-
Reaction Parameters
-
Q3: How does the choice of ligand affect homocoupling?
-
A3: The ligand plays a critical role in the Suzuki reaction. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling product and can help prevent side reactions.[2][5][9] For instance, bulky ligands can disfavor the formation of palladium species that lead to homocoupling.[2]
-
-
Q4: Can the choice of base influence the extent of homocoupling?
-
A4: Yes, the base is a crucial component of the Suzuki reaction, as it activates the boronic acid for transmetalation.[8][11] While the direct effect of different bases on homocoupling is complex, using a base that is less prone to promote side reactions, such as potassium phosphate (K₃PO₄), can be beneficial.[12] The optimal base often depends on the specific substrates and catalyst system.[13]
-
-
Q5: Are there any additives that can help suppress homocoupling?
Data Presentation
Table 1: Effect of Oxygen and Additives on Homocoupling
This table summarizes the results from a study on the suppression of a palladium-mediated homocoupling reaction.[1]
| Entry | Palladium Source | Atmosphere | Additive | Homocoupling Product (%) |
| 1 | Pd(OAc)₂ | Air | None | ~1.5 |
| 2 | 5% Pd/C | Air | None | ~0.75 |
| 3 | Pd(OAc)₂ | Nitrogen Purge | None | ~0.2 |
| 4 | Pd(OAc)₂ | Nitrogen Purge | Potassium Formate | <0.1 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling by Degassing
This protocol provides a detailed methodology for setting up a Suzuki reaction with rigorous exclusion of oxygen.
-
Assembly: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser) and ensure all joints are well-sealed.
-
Addition of Solids: Charge the flask with the aryl halide, boronic acid, base, and any solid additives.
-
Addition of Solvent: Add the reaction solvent to the flask.
-
Degassing: Insert a long needle connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the needle tip is below the liquid surface. Bubble the inert gas through the solution for at least 15-20 minutes to displace dissolved oxygen. Maintain a positive pressure of the inert gas.
-
Catalyst Addition: While maintaining the inert atmosphere, add the palladium catalyst to the reaction mixture.
-
Reaction: Proceed with heating the reaction to the desired temperature under the inert atmosphere.
Protocol 2: Suzuki Coupling Using a Mild Reducing Agent to Suppress Homocoupling
This procedure is adapted from a study that successfully suppressed homocoupling through the use of potassium formate.[1]
-
Reagent Preparation: In a reaction vessel, combine the aryl halide, boronic acid, base (e.g., K₃PO₄), and potassium formate.
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent and water).
-
Inerting the System: Sparge the reaction mixture with nitrogen gas via a subsurface needle for 20-30 minutes.
-
Catalyst Introduction: Under a positive nitrogen atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst).
-
Reaction Execution: Heat the reaction mixture to the target temperature and monitor for completion by a suitable analytical method (e.g., TLC, LC-MS).
Visualizations
Diagram 1: Troubleshooting Logic for Homocoupling
Caption: A flowchart for troubleshooting homocoupling in Suzuki reactions.
Diagram 2: The Role of Oxygen in Homocoupling
Caption: Pathway showing how oxygen promotes boronic acid homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chemistai.org [chemistai.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the most common causes and how can I troubleshoot it?
A1: Low yields in Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy.
-
Catalyst System Inactivity: The palladium catalyst may not be in its active Pd(0) state. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction. Some ligands or amines can act as reducing agents, but this is not always sufficient. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.[1]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered aryl halides or amines, bulky, electron-rich phosphine ligands are often required.[2][3][4] The choice of ligand is highly dependent on the specific substrates.
-
Suboptimal Base: The base plays a critical role in the deprotonation of the amine. Strong, non-coordinating bases are generally preferred. If your substrates are base-sensitive, a weaker base might be necessary, but this could slow down the reaction.[1][5]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome by influencing the solubility of the reactants and catalyst, as well as the reaction mechanism.[6][7][8]
-
Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl byproducts.[9][10] Optimizing the ligand and reaction conditions can help minimize these.
-
Inhibitory Effects: When using aryl iodides, the iodide byproduct can sometimes inhibit the catalyst.[11][12] In such cases, using a solvent like toluene where the iodide salt is poorly soluble can be beneficial.[5][12]
Q2: How do I select the appropriate base for my reaction?
A2: The choice of base is critical and depends on the solvent, the pKa of the amine, and the functional group tolerance of your substrates.
-
Strong Bases: For many standard transformations, strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective.[11] These are particularly useful in nonpolar, aprotic solvents.[13][14][15]
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, such as esters or nitro groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice.[5] While these bases offer excellent functional group tolerance, they may require higher catalyst loadings or longer reaction times.[5]
-
Soluble Organic Bases: In some cases, particularly in flow chemistry applications, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous to avoid heterogeneous mixtures.[16][17]
Q3: What is the impact of solvent choice on the Buchwald-Hartwig amination?
A3: The solvent can have a profound effect on the reaction's success.
-
Aprotic, Nonpolar Solvents: Toluene, xylenes, and 1,4-dioxane are commonly used and are often effective.[6][7][18] In these solvents, strong anionic bases are typically required as the solvent does not favor the formation of charges.[13][14][15]
-
Aprotic, Polar Solvents: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and N-methyl-2-pyrrolidone (NMP) can be used, but may lead to different product distributions and side reactions.[6] For instance, in some cases, polar aprotic solvents can increase the rate of aryl halide reduction.[6]
-
Ethereal and Alcohol Solvents: Solvents such as tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and tert-butanol have also been successfully employed.[5][11]
-
Solvent-Free and Aqueous Conditions: For certain applications, solvent-free conditions or reactions in water have been developed to improve the environmental footprint of the reaction.[18][19]
Q4: I am working with a sterically hindered aryl halide/amine. What conditions should I consider?
A4: The coupling of sterically demanding substrates often requires specifically designed ligands and optimized conditions.
-
Ligand Choice: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-derived ligands have shown remarkable activity for coupling sterically hindered substrates.[2][20][21] These ligands promote the formation of a monoligated palladium species, which accelerates key steps in the catalytic cycle.[2]
-
Reaction Conditions: You may need to use higher reaction temperatures and potentially higher catalyst loadings to achieve good conversion. The choice of base and solvent will also be critical to balance reactivity with the stability of your substrates.
Q5: My reaction is not working with an aryl chloride. What can I do?
A5: Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides due to the strength of the C-Cl bond.[22]
-
Specialized Ligands: Overcoming this challenge often requires the use of highly active, sterically hindered, and electron-rich phosphine ligands.[19] These ligands facilitate the difficult oxidative addition step.
-
Catalyst Pre-activation: Using a pre-formed, well-defined palladium precatalyst can sometimes give more consistent results than generating the active catalyst in situ from a simple palladium salt.[11]
-
Higher Temperatures: Higher reaction temperatures are typically required for the amination of aryl chlorides.
Data Presentation: Base and Solvent Selection Guide
The following tables summarize the general characteristics and applications of common bases and solvents for Buchwald-Hartwig amination.
Table 1: Comparison of Commonly Used Bases
| Base | pKa of Conjugate Acid | Typical Applications | Advantages | Disadvantages |
| NaOt-Bu | ~19 | General purpose, highly effective for a wide range of amines. | Strong base, readily available, high reactivity. | Incompatible with base-sensitive functional groups (e.g., esters).[5] |
| LHMDS | ~26 | Coupling of primary amines, provides good proton tolerance. | Strong, non-nucleophilic base. | Can be more expensive, moisture sensitive. |
| Cs₂CO₃ | ~10.3 (second pKa) | Substrates with base-sensitive functional groups. | Excellent functional group tolerance.[5] | Less reactive, may require higher temperatures or catalyst loadings.[5] |
| K₃PO₄ | ~12.3 (third pKa) | Arylation of amides, base-sensitive substrates. | Good functional group tolerance, cost-effective.[5] | Can lead to longer reaction times.[5] |
| DBU | ~13.5 | Homogeneous reactions, flow chemistry. | Soluble in organic solvents.[16][17] | Can be less effective than inorganic bases in some cases.[13][14][15] |
Table 2: Comparison of Commonly Used Solvents
| Solvent | Polarity | Typical Reaction Temperature (°C) | Advantages | Considerations |
| Toluene | Nonpolar | 80 - 110 | Widely used, good for many standard reactions.[18] | Poor solubility for some inorganic bases.[7] |
| 1,4-Dioxane | Nonpolar | 80 - 100 | Common solvent, often gives good results.[7][18] | High impact on the environment, should be avoided if possible.[23] |
| THF | Polar Aprotic | 60 - 70 | Lower boiling point, can be useful for milder conditions.[5] | May not be suitable for high-temperature reactions. |
| t-BuOH | Polar Protic | 80 - 90 | Can be effective, sometimes used as a co-solvent. | Can potentially compete with the amine for coordination to palladium. |
| DMF | Polar Aprotic | 80 - 150 | Good solvating power. | Can lead to side reactions and may be difficult to remove.[6] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 0.01 equiv) and the phosphine ligand (e.g., Xantphos, 0.02 mmol, 0.02 equiv).
-
-
Reaction Setup:
-
Add anhydrous toluene (5 mL) to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 4-24 hours).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general experimental workflow for Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Column Chromatography Purification of Sulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of sulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying sulfonamide derivatives?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of sulfonamide derivatives due to its versatility and effectiveness in separating compounds based on polarity.[1][2] However, for particularly acid-sensitive sulfonamides, alternative stationary phases like alumina or deactivated silica gel may be more suitable.[3] Reversed-phase silica (e.g., C18) is also employed, particularly in HPLC methods which can be adapted for preparative column chromatography.[4][5]
Q2: How do I choose an appropriate mobile phase for my sulfonamide purification?
A2: The selection of a mobile phase is critical for successful separation and is typically determined by running preliminary Thin Layer Chromatography (TLC) experiments. A good starting point for normal-phase silica gel chromatography is a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target sulfonamide derivative. Common solvent systems include mixtures of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol).[6] For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are common.[5][7]
Q3: My sulfonamide derivative is streaking on the TLC plate and the column. What can I do to prevent this?
A3: Streaking, or tailing, of sulfonamides on silica gel is often due to the acidic nature of the silica interacting with the basic nitrogen atoms in the sulfonamide structure. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-2%), to your mobile phase.[4] Alternatively, for acidic sulfonamides, adding a small amount of an acidic modifier like acetic acid can improve peak shape.
Q4: Can my sulfonamide derivative decompose on the silica gel column? How can I check for this?
A4: Yes, some sulfonamide derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[3] A simple way to check for on-plate degradation is to perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run the plate in a chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal are likely degradation products.[8]
Q5: What are the best practices for loading my sulfonamide sample onto the column?
A5: Proper sample loading is crucial for good separation. There are two main methods:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase and carefully apply it to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.[9]
-
Dry Loading: If your sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Sulfonamide from Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Column channeling. | - Optimize the mobile phase using TLC. Aim for a larger ΔRf between your product and impurities. - Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 30:1 to 100:1 by weight for difficult separations. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Sulfonamide Elutes Too Quickly (Low Retention) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase. |
| Sulfonamide Does Not Elute from the Column | - Mobile phase is not polar enough. - The compound may have degraded or irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution). - Perform a "methanol flush" by running pure methanol through the column to elute highly polar compounds. - Check for compound stability on silica using 2D TLC.[8] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[3] |
| Tailing or Streaking of the Sulfonamide Band | - Strong interaction between the sulfonamide and acidic silanol groups on the silica surface. | - Add a small percentage (0.1-2%) of a modifier to the mobile phase. Use triethylamine for basic sulfonamides or acetic acid for acidic ones. - Deactivate the silica gel by pre-washing the packed column with a solvent mixture containing triethylamine.[10] |
| Low Recovery of the Purified Sulfonamide | - Compound degradation on the column. - Incomplete elution from the column. - The compound may be spread across too many fractions in very low concentrations. | - Address potential degradation as described above. - Ensure complete elution by using a sufficiently polar mobile phase or a gradient. - Concentrate a wider range of fractions and re-analyze by TLC. |
| Cracks or Channels Forming in the Silica Bed | - Improper packing of the column. - The heat of adsorption of the solvent onto the silica gel. | - Pack the column as a slurry to ensure a homogenous bed. - Allow the packed column to equilibrate to room temperature before loading the sample. |
Experimental Protocols
General Protocol for a Small-Scale Preparative Column Chromatography of a Sulfonamide Derivative
This protocol is a general guideline and should be adapted based on the specific properties of the sulfonamide derivative being purified, as determined by preliminary TLC analysis.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase solvents (e.g., hexane, ethyl acetate, methanol, triethylamine)
-
Crude sulfonamide derivative
-
Collection tubes or flasks
-
TLC plates, chamber, and visualization method (e.g., UV lamp)
2. Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
3. Sample Loading (Dry Loading Example):
-
Dissolve the crude sulfonamide derivative (e.g., 100 mg) in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (e.g., 300-500 mg) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Gently add a thin layer of sand over the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions of a suitable volume (e.g., 5-10 mL) in numbered tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate in hexane.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure sulfonamide derivative.
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation to obtain the purified sulfonamide derivative.
-
Determine the yield and assess the purity of the final product.
Quantitative Data
The following tables provide examples of HPLC conditions that have been used for the analysis of various sulfonamides. While these are for analytical separations, the mobile phase compositions can serve as a starting point for developing preparative column chromatography methods.
Table 1: HPLC Conditions for Sulfonamide Analysis
| Sulfonamide(s) | Column | Mobile Phase | Detection | Reference |
| Sulfamethoxazole & Trimethoprim | Silica gel 60 F254 HPTLC plate | Toluene:Ethylacetate:Methanol (50:28.5:21.5, v:v:v) | UV at 254 nm | [6] |
| Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, Sulfamethoxazole | Zorbax Eclipse XDB C18 | Gradient with 0.08% acetic acid in water, acetonitrile, and methanol | Fluorescence | [11] |
| N(4)-Acetylsulfadiazine | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | [12] |
| Sulfamethoxazole | C18 | Distilled water:Acetonitrile:Methanol (60:35:5 v/v) with phosphoric acid (pH 2.5) | UV at 278 nm | [5] |
Table 2: Typical Recovery Rates for Sulfonamides in Analytical Methods
| Sulfonamide | Method | Sample Matrix | Recovery (%) | Reference |
| Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, Sulfamethoxazole | HPLC-FLD | Feed | 79.3 - 114.0 | [11] |
| 13 Sulfonamides | HPLC | Natural Animal Casings | 65.2 - 85.9 | [13] |
| 12 Sulfonamides | HPLC with post-column derivatization | Honey | Not specified, but good accuracy reported | [14] |
Visualizations
References
- 1. Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Development and validation of a normal-phase high-performance thin layer chromatographic method for the analysis of sulfamethoxazole and trimethoprim in co-trimoxazole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. silicycle.com [silicycle.com]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of N(4)-Acetylsulfadiazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Scholars@Duke publication: Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. [scholars.duke.edu]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered coupling reactions involving N-phenylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of N-phenylbenzenesulfonamide, a sterically demanding substrate.
Question: My C-N coupling reaction with N-phenylbenzenesulfonamide is giving low to no yield. What are the first steps to troubleshoot this?
Answer:
Low or no yield in coupling reactions with sterically hindered substrates like N-phenylbenzenesulfonamide is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the solvent.
-
Evaluate the Ligand: The choice of phosphine ligand is critical for promoting the coupling of sterically hindered substrates. Bulky, electron-rich ligands are known to accelerate the key steps of the catalytic cycle.[1]
-
Recommendation: Switch to a more sterically demanding and electron-rich ligand. Buchwald's biarylphosphine ligands (e.g., BrettPhos, RuPhos) or Hartwig's ferrocene-derived and trialkyl phosphine ligands are excellent starting points.[1][2] For particularly challenging couplings, consider specialized ligands like carbazolyl-derived P,N-ligands or diphosphinoamines.[3][4]
-
-
Screen Different Bases: The choice of base can significantly impact the reaction rate and yield.
-
Recommendation: If using a common base like sodium tert-butoxide (NaOt-Bu), consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
-
Optimize the Solvent: The solvent's polarity and ability to dissolve all reaction components are crucial.
-
Recommendation: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations. If solubility is an issue, consider switching to a more polar solvent like DMF, but be mindful of potential side reactions.[5]
-
Question: I am observing significant amounts of side products, such as dehalogenation of my aryl halide. How can I minimize this?
Answer:
Dehalogenation is a common side reaction that competes with the desired C-N coupling. This is often exacerbated by high temperatures and certain catalyst/ligand combinations.
-
Lower the Reaction Temperature: High temperatures can promote side reactions.
-
Recommendation: Attempt the reaction at a lower temperature. The use of highly active catalyst systems with bulky ligands may allow for efficient coupling at room temperature or slightly elevated temperatures.
-
-
Change the Ligand: The ligand can influence the relative rates of reductive elimination (product formation) and side reactions.
-
Recommendation: Screen different classes of ligands. For instance, bidentate phosphine ligands like BINAP and DPPF were early successes in minimizing side reactions and improving reaction rates for some substrates.[1]
-
-
Use a Pre-catalyst: The method of generating the active Pd(0) catalyst can influence side product formation.
-
Recommendation: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.
-
Question: My reaction is very slow, taking several days to reach a reasonable conversion. How can I accelerate the reaction rate?
Answer:
Slow reaction rates with sterically hindered substrates are often due to a slow step in the catalytic cycle, such as oxidative addition or reductive elimination.
-
Increase the Catalyst Loading: A higher concentration of the catalyst can increase the overall reaction rate.
-
Recommendation: Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-5 mol%).
-
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours or days to minutes.[4]
-
Recommendation: If available, transfer the reaction to a microwave reactor. This can be particularly effective for sluggish couplings.[4]
-
-
Switch to a More Active Catalyst System: The choice of ligand has a profound impact on reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a problem in coupling N-phenylbenzenesulfonamide?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In N-phenylbenzenesulfonamide, the bulky phenyl and benzenesulfonyl groups attached to the nitrogen atom create a crowded environment. This crowding can make it difficult for the nitrogen to approach the palladium center in the catalyst complex, which is a necessary step for the C-N bond formation to occur. This can lead to slow reaction rates and low yields.
Q2: Which type of coupling reaction is most suitable for N-phenylbenzenesulfonamide?
A2: The Buchwald-Hartwig amination is the most widely used and effective method for forming C-N bonds with aryl halides, especially for challenging substrates like N-phenylbenzenesulfonamide.[1] This palladium-catalyzed cross-coupling reaction has seen significant advancements in catalyst and ligand design to accommodate sterically hindered coupling partners.[1][6]
Q3: Are there alternatives to palladium catalysis for coupling N-phenylbenzenesulfonamide?
A3: Yes, nickel-catalyzed cross-coupling reactions are emerging as a viable alternative.[7] Nickel catalysts can sometimes offer different reactivity and may be more cost-effective. Recent developments have shown that air-stable nickel pre-catalysts can effectively couple sulfonamides with (hetero)aryl chlorides.[7]
Q4: How do bulky phosphine ligands help overcome steric hindrance?
A4: Bulky phosphine ligands, such as those developed by Buchwald and Hartwig, play a crucial role by:
-
Promoting the formation of a monoligated palladium species: This creates more space around the palladium center, allowing the sterically hindered N-phenylbenzenesulfonamide to coordinate more easily.[1]
-
Accelerating reductive elimination: This is the final step where the C-N bond is formed and the product is released from the catalyst. Bulky ligands can facilitate this step, leading to faster turnover.[1]
-
Enhancing catalyst stability: These ligands can protect the palladium center from deactivation pathways.
Q5: Can I use the same conditions for coupling N-phenylbenzenesulfonamide with aryl chlorides, bromides, and iodides?
A5: Not necessarily. The reactivity of the aryl halide follows the general trend: I > Br > Cl. While modern catalyst systems are capable of coupling aryl chlorides, they often require more forcing conditions (higher temperature, more active catalyst) than aryl iodides or bromides.[3][8] You may need to re-optimize the reaction conditions for each type of aryl halide.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for coupling reactions involving sterically hindered substrates, providing a baseline for optimization.
Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of Sterically Hindered Substrates
| Entry | Aryl Halide | Amine/Amide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Carbazolyl-derived P,N-ligand | 1.0 | NaOt-Bu | Toluene | 110 | 96 | [3][8] |
| 2 | 4-Chlorotoluene | Aniline | [Pd(IHeptOMe)(acac)Cl] | 1.0 | NaOt-Bu | Dioxane | 100 | >95 | [9] |
| 3 | Heteroaryl Halides | N-Aryl Sulfonamides | AdBippyPhos | 2.0 | K₂CO₃ | t-Amyl-OH | 110 | 70-90 | [10][11] |
Table 2: Comparison of Palladium and Nickel Catalyst Systems for Sulfonamide C-N Coupling
| Entry | Catalyst System | Substrate Scope | Key Advantage | Reference |
| 1 | Palladium / Bulky Phosphine Ligands | Broad scope for amines and amides, including sulfonamides. | Well-established, high yields for many substrates. | [1][6] |
| 2 | Nickel / PhPAd-DalPhos | (Hetero)aryl chlorides, bromides, iodides, and triflates with sulfonamides. | Enables coupling of challenging (hetero)aryl chlorides. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-phenylbenzenesulfonamide with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenylbenzenesulfonamide (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk tube with a septum.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Characterization of 4-Bromo-N-phenylbenzenesulfonamide Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 4-Bromo-N-phenylbenzenesulfonamide and its derivatives. The information presented herein is intended to assist researchers in the structural elucidation and characterization of this important class of compounds, which are prevalent in medicinal chemistry and materials science. This document offers a summary of experimental data, detailed protocols for NMR analysis, and a visual representation of the experimental workflow.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and related compounds. These data are essential for identifying the core structure and the influence of various substituents on the electronic environment of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Note on Data for this compound: While direct experimental data for this compound was not available in the cited literature, the expected chemical shifts have been estimated based on the data for the closely related 4-Chloro-N-phenylbenzenesulfonamide and known substituent effects of bromine versus chlorine on aromatic systems.
Table 1: ¹H NMR Chemical Shift Data (ppm) of Benzenesulfonamide Derivatives
| Compound | Ar-H (SO₂-Ring) | Ar-H (N-Ring) | NH | Other Protons | Solvent |
| This compound (Estimated) | ~7.75 (d, 2H), ~7.65 (d, 2H) | ~7.30 (t, 2H), ~7.15 (t, 1H), ~7.05 (d, 2H) | ~10.5 | - | DMSO-d₆ |
| 4-Chloro-N-phenylbenzenesulfonamide [1] | 7.72 (d, 2H), 7.39 (d, 2H) | 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H) | Not specified | - | CDCl₃ |
| N-Phenylbenzenesulfonamide | 7.85 (d, 2H) | 7.58 (m, 3H), 7.37 (m, 2H) | 7.33 (s, 1H) | - | DMSO-d₆ |
| 4-Methyl-N-phenylbenzenesulfonamide [1] | 7.65 (d, 2H), 7.20 (d, 2H) | 7.03-6.94 (m, 5H) | Not specified | 2.36 (s, 3H, CH₃) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Benzenesulfonamide Derivatives
| Compound | C-S | C-Br/Cl | Other Ar-C (SO₂-Ring) | C-N | Other Ar-C (N-Ring) | Other Carbons | Solvent |
| This compound (Estimated) | ~139.5 | ~128.0 | ~132.5, ~129.0 | ~137.0 | ~129.5, ~125.5, ~122.0 | - | DMSO-d₆ |
| 4-Chloro-N-phenylbenzenesulfonamide [1] | 139.7 | 137.4 | 129.5, 128.7 | 136.1 | 129.4, 125.8, 121.9 | - | CDCl₃ |
| N-Phenylbenzenesulfonamide | 139.8 | - | 132.8, 129.3, 126.8 | 137.9 | 129.4, 125.0, 121.4 | - | DMSO-d₆ |
| 4-Methyl-N-phenylbenzenesulfonamide [1] | 143.7 | - | 136.1, 129.8, 127.3 | 135.3 | 129.5, 125.4, 121.6 | 21.5 (CH₃) | CDCl₃ |
Experimental Protocols
The following is a generalized protocol for the NMR characterization of this compound derivatives, based on standard laboratory practices.[2]
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for sulfonamides are Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃).[1][2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the N-H proton of the sulfonamide group.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm).
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean and dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical spectral parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
A wider spectral width is used compared to ¹H NMR.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of proton and carbon signals, especially for more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce the connectivity of the atoms.
-
Assign the signals to the respective protons and carbons in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of 4-Bromo-N-phenylbenzenesulfonamide and its reaction products. The information presented is supported by experimental data from peer-reviewed literature and established analytical methods.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful technique for the structural elucidation and quantification of this compound and its derivatives. It provides detailed information on the molecular weight and fragmentation patterns, which are crucial for identifying reaction products and impurities.
Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak [M]+• is observed, and its isotopic pattern is indicative of the presence of a bromine atom. Key fragmentation pathways for N-phenyl benzenesulfonamides include the loss of sulfur dioxide (SO₂), cleavage of the S-N bond, and fragmentation of the aromatic rings.[1]
A notable fragmentation pathway for N-phenyl benzenesulfonamides involves the loss of SO₂, followed by the loss of H₂ to form a carbazolide anion in negative ion mode.[1] Another significant fragmentation is the formation of an anilide anion (m/z 92) through a hydrogen transfer mechanism.[1] A phenyl radical loss can also occur, leading to a radical ion with a mass-to-charge ratio of 155.[1]
Table 1: Key Mass Fragments of this compound
| m/z | Proposed Fragment |
| 311/313 | [M]+• (C₁₂H₁₀BrNO₂S) |
| 247/249 | [M - SO₂]+• |
| 155/157 | [BrC₆H₄SO₂]+ |
| 92 | [C₆H₅NH]⁻ (in negative mode) |
Note: The presence of bromine results in isotopic peaks with a characteristic M/M+2 ratio.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for the analysis of this compound reaction products by mass spectrometry is outlined below.
Caption: Experimental workflow for MS analysis.
Alternative Analytical Techniques
While mass spectrometry provides extensive structural information, other analytical techniques are also valuable for the routine analysis and quantification of this compound and its reaction products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of sulfonamides.[2][3][4] When coupled with a UV or fluorescence detector, HPLC offers good sensitivity and selectivity.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of sulfonamides. Derivatization is often required to improve the volatility and thermal stability of these compounds.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid method for the qualitative screening of sulfonamides.[2][5] It is particularly useful for monitoring the progress of a reaction and for preliminary identification of products.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.
Table 2: Comparison of Analytical Techniques for Sulfonamide Analysis
| Parameter | Mass Spectrometry (LC-MS/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Thin-Layer Chromatography (TLC) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by differential partitioning between mobile and stationary phases, detection by UV absorption or fluorescence | Separation by differential migration on a stationary phase |
| Information | Molecular weight, structural information (fragmentation), quantification | Quantification, retention time | Qualitative identification (Rf value) |
| Sensitivity | Very high (pg to fg) | High (ng to pg)[4][6] | Moderate (ng to µg)[5] |
| Selectivity | Very high | Good to high | Moderate |
| Sample Throughput | Moderate | High | High |
| Cost | High | Moderate | Low |
| Typical LOD | < 1 µg/kg | 10-100 µg/kg[4][6] | 50-100 µg/kg[5] |
| Typical LOQ | < 5 µg/kg | 30-200 µg/kg[4][6] | >100 µg/kg[5] |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are general estimates for sulfonamides and can vary depending on the specific compound, matrix, and instrumentation.
Experimental Protocols
Mass Spectrometry (General Protocol)
A general protocol for the analysis of this compound reaction products using a hyphenated chromatography-mass spectrometry system.
-
Sample Preparation: The reaction mixture is typically diluted in a suitable solvent (e.g., acetonitrile/water). If necessary, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be performed to remove interfering substances.
-
Chromatographic Separation (LC-MS):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
High-Performance Liquid Chromatography (HPLC-UV) (Representative Protocol for Sulfonamides)
This protocol is based on methods developed for the analysis of other sulfonamides and can be adapted for this compound.[4][6]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 270 nm.
-
Thin-Layer Chromatography (TLC) (Representative Protocol for Sulfonamides)
A general procedure for the qualitative analysis of sulfonamides.[2][5]
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v).
-
Sample Application: Spot the dissolved sample onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., p-dimethylaminobenzaldehyde).
Logical Relationships in Analytical Method Selection
The selection of an appropriate analytical method involves considering the research objectives and the characteristics of each technique.
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. sinfoochem.com [sinfoochem.com]
A Comparative Crystallographic Guide to Novel Sulfonamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), alongside the established sulfonamide drug, sulfamethazine. The objective is to offer a clear, data-driven comparison to aid in the structural analysis and development of new sulfonamide-based therapeutics. This document summarizes key crystallographic parameters, details the experimental protocols for synthesis and analysis, and visualizes the crystallographic workflow.
Crystallographic Data Comparison
The following table summarizes the available crystallographic data for the novel sulfonamide DNSPA and the established drug sulfamethazine. It is important to note that complete crystallographic data for pure, unsolvated sulfamethazine and specific bond angles for DNSPA were not available in the public domain at the time of this guide's compilation.
| Parameter | Novel Sulfonamide: ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | Alternative: Sulfamethazine |
| Crystal System | Monoclinic[1] | Monoclinic (for polymorph I) |
| Space Group | P2₁[1] | P2₁/n (for piperidine salt) |
| Unit Cell Parameters | ||
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | 90 | 90 |
| β (°) | Data not available | Data not available |
| γ (°) | 90 | 90 |
| Key Bond Lengths (Å) | ||
| S-N | 1.624(3)[1] | Data not available |
| S=O (avg.) | Data not available | Data not available |
| **Key Bond Angles (°) ** | ||
| O-S-O | Data not available | Data not available |
| N-S-C | Data not available | Data not available |
Experimental Protocols
The methodologies outlined below are representative of the synthesis, crystallization, and X-ray diffraction analysis of novel sulfonamide compounds.
Synthesis of Novel Sulfonamides
A common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For the synthesis of ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), L-tryptophan is reacted with 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in an aqueous solution with a base like sodium carbonate to neutralize the hydrochloric acid byproduct. The mixture is stirred for several hours, and the product is then precipitated by acidifying the solution. The resulting solid is filtered, washed, and can be recrystallized to obtain pure crystals.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation or recrystallization techniques.
-
Slow Evaporation: The synthesized sulfonamide compound is dissolved in a suitable solvent, such as methanol, to create a saturated or near-saturated solution.[1] This solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the sulfonamide increases, leading to the formation of well-ordered single crystals.
-
Recrystallization: The crude sulfonamide product is dissolved in a minimal amount of a hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. The decrease in solubility at lower temperatures induces crystallization. The choice of solvent is critical and is often determined empirically.
X-ray Data Collection and Structure Determination
Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
The collected diffraction data, which consists of the positions and intensities of the diffracted X-ray spots, is then processed. The unit cell dimensions and space group are determined from the diffraction pattern. The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to determine the final atomic positions, bond lengths, and bond angles.
Visualizing the Crystallographic Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of novel sulfonamide compounds, from initial synthesis to final structural analysis.
References
Structure-activity relationship of 4-Bromo-N-phenylbenzenesulfonamide analogs
An Objective Comparison of 4-Bromo-N-phenylbenzenesulfonamide Analogs in Drug Discovery
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biological activities supported by experimental data.
Data Presentation
The following tables summarize the quantitative data for different series of this compound analogs, focusing on their enzyme inhibition, cellular activity, and antimicrobial/antioxidant potential.
Table 1: Enzyme Inhibition and Cellular Activity of this compound Analogs
| Compound Series | Target | Key Structural Features | Activity (IC50/EC50) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Acetylcholinesterase (AChE) | Varied N-alkyl/aralkyl substituents on the sulfonamide nitrogen. | Good inhibitory potential (specific IC50 values not detailed in snippet). | [1] |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | α-glucosidase | Varied N-alkyl/aralkyl substituents on the sulfonamide nitrogen. | Good inhibitory potential (specific IC50 values not detailed in snippet). | [1] |
| 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | A 4-bromo and 2,5-difluoro substitution on the benzenesulfonamide ring. | High transcriptional potency (specific EC50 values not detailed in snippet, but noted for higher affinity). | [2] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring. | IC50 = 8.9 ± 0.21 µM | [3] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Butyrylcholinesterase (BChE) | An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring. | IC50 = 26.5 ± 0.24 µM | [3] |
Table 2: Antioxidant and Antimicrobial Activity of this compound Analogs
| Compound Series | Assay | Key Structural Features | Activity | Reference |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives (specifically 4H-1,3-oxazol-5-one 6) | DPPH Radical Scavenging | L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, with an oxazolone ring. | 16.75 ± 1.18% DPPH inhibition. | [4] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | DPPH Radical Scavenging | An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring. | IC50 = 20.6 ± 0.42 µM | [3] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Nitric Oxide (NO) Scavenging | An acetyl group and bromine on the N-phenyl ring and a methyl group on the benzenesulfonamide ring. | IC50 = 15.7 ± 0.20 µM | [3] |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Antimicrobial (various bacterial strains) | L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. | Potentially improved antimicrobial effect due to high lipophilicity (clogP values). | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
Acetylcholinesterase (AChE) and α-Glucosidase Inhibition Assays
The inhibitory potential of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides against AChE and α-glucosidase was evaluated.[1] While the specific details of the protocol are not available in the provided information, a general methodology for such assays typically involves:
-
Enzyme and Substrate Preparation: A solution of the target enzyme (AChE or α-glucosidase) and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The synthesized compounds (analogs) are pre-incubated with the enzyme solution for a specific period to allow for binding.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The product of the enzymatic reaction is measured over time, usually by spectrophotometry (monitoring changes in absorbance).
-
IC50 Determination: The concentration of the analog that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PPARγ Cellular Reporter Assay
The potency of the benzenesulfonamide analogs to transcribe PPARγ target genes was assessed using a cellular reporter assay.[2] A typical protocol for this type of assay is as follows:
-
Cell Culture and Transfection: A suitable cell line is cultured and then co-transfected with two plasmids: one expressing the PPARγ protein and another containing a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.
-
Compound Treatment: The transfected cells are treated with various concentrations of the synthesized analogs.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
EC50 Determination: The effective concentration that produces 50% of the maximal response (EC50) is determined by plotting the luciferase activity against the logarithm of the analog concentration.
DPPH Radical Scavenging Assay
The antioxidant activity of the synthesized derivatives was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[3][4] The general procedure is:
-
Sample Preparation: Solutions of the test compounds are prepared at various concentrations.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the test compound solutions.
-
Incubation: The mixture is incubated in the dark for a specified time.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of inhibition is calculated, and for some studies, the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Visualizations
Experimental Workflow for SAR Studies
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Simplified PPARγ Signaling Pathway
References
A Comparative Guide to the Reactivity of 4-Bromo- and 4-Iodo-N-phenylbenzenesulfonamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-bromo-N-phenylbenzenesulfonamide and 4-iodo-N-phenylbenzenesulfonamide in palladium-catalyzed cross-coupling reactions. The information presented herein is essential for selecting the appropriate starting material and optimizing reaction conditions in synthetic chemistry, particularly in the context of drug discovery and development where efficient molecular construction is paramount.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical factor influencing reaction efficiency, catalyst loading, and overall yield. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1][2] This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Consequently, 4-iodo-N-phenylbenzenesulfonamide is expected to be more reactive than its bromo- aalogue in common cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
While direct comparative studies for these specific substrates are not extensively documented in a single source, the following sections provide a comparison based on well-established principles of organic chemistry and representative experimental data for similar transformations.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] The higher reactivity of the aryl iodide translates to milder reaction conditions, lower catalyst loadings, and often higher yields compared to the aryl bromide.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Iodo-N-phenylbenzenesulfonamide | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 6 | 95 |
Note: The data presented are representative and intended for comparative purposes.
Reactivity in Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step, making aryl iodides more reactive substrates.
Table 2: Representative Data for Heck Reaction with n-Butyl Acrylate
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (1.5) | P(o-tolyl)₃ (3) | Et₃N | DMF | 100 | 16 | 78 |
| 2 | 4-Iodo-N-phenylbenzenesulfonamide | Pd(OAc)₂ (0.5) | P(o-tolyl)₃ (1) | Et₃N | DMF | 90 | 8 | 92 |
Note: The data presented are representative and intended for comparative purposes.
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[5] The enhanced reactivity of aryl iodides allows for the use of less forcing conditions, which can be crucial for substrates with sensitive functional groups.
Table 3: Representative Data for Buchwald-Hartwig Amination with Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 2 | 4-Iodo-N-phenylbenzenesulfonamide | Pd₂(dba)₃ (0.5) | Xantphos (1) | Cs₂CO₃ | Toluene | 90 | 10 | 96 |
Note: The data presented are representative and intended for comparative purposes.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination that can be adapted for 4-bromo- and 4-iodo-N-phenylbenzenesulfonamide.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added the palladium catalyst, ligand, and base. The reaction mixture is then heated under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
A mixture of the aryl halide (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium catalyst, ligand, and base in the appropriate solvent is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the aryl halide (1.0 mmol), the palladium catalyst, the ligand, and the base. The vial is sealed, removed from the glovebox, and the solvent and amine (1.2 mmol) are added via syringe. The reaction mixture is then heated. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude material is purified by flash chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig catalytic cycles.
References
Biological activity of sulfonamide derivatives with different substituents
For Researchers, Scientists, and Drug Development Professionals
Sulfonamide derivatives have long been a cornerstone of medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural versatility allows for the fine-tuning of their pharmacological properties, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory agents. This guide provides an objective comparison of the performance of various sulfonamide derivatives, supported by experimental data, to aid in the design and development of new therapeutic agents.
Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamides were the first class of synthetic antibiotics to be widely used. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values of representative sulfonamide derivatives against various bacterial strains.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Sulfonamide Derivatives
| Compound/Derivative | Substituent (R) | Staphylococcus aureus | Escherichia coli | Reference |
| Sulfanilamide | -H | >1000 | >1000 | [1] |
| Sulfadiazine | 2-pyrimidinyl | 64 - 256 | 32 - 128 | |
| Sulfamethoxazole | 5-methyl-3-isoxazolyl | 128 - 512 | 64 - 256 | |
| Compound 1b | -C₆H₄-F | 64 | 128 | |
| Compound 7c | Piperazine derivative | 49 | 81 | [2] |
| Compound 7f | Morpholine derivative | 67 | 86 | [2] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
The antimicrobial potency of sulfonamides is significantly influenced by the nature of the substituent on the sulfonamide nitrogen (N1).
Figure 1. SAR of N1-substituted sulfonamides.
Electron-withdrawing substituents on the N1-nitrogen increase the acidity of the sulfonamide proton, leading to a higher degree of ionization at physiological pH. This ionization is crucial for mimicking p-aminobenzoic acid (PABA) and effectively inhibiting the DHPS enzyme.[1]
Anticancer Activity of Sulfonamide Derivatives
The anticancer properties of sulfonamides are diverse, targeting various mechanisms including the inhibition of carbonic anhydrases, receptor tyrosine kinases (such as VEGFR-2), and tubulin polymerization.[3] The table below presents the half-maximal inhibitory concentration (IC50) values of several sulfonamide derivatives against different cancer cell lines.
Table 2: Anticancer Activity (IC50 in µM) of Selected Sulfonamide Derivatives
| Compound/Derivative | Substituent Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| B13 Sulfonamide (15) | C13H27 alkyl chain | HT-29 (Colon) | 27.0 | [4] |
| B13 Sulfonamide (15) | C13H27 alkyl chain | A549 (Lung) | 28.7 | [4] |
| Arylpropyl Sulfonamide (15) | C13H27 alkyl chain | PC-3 (Prostate) | 29.2 | [5] |
| Arylpropyl Sulfonamide (15) | C13H27 alkyl chain | HL-60 (Leukemia) | 20.7 | [5] |
| Pyrimidine Sulfonamide (7c) | Substituted pyrimidine | HCT-116 (Colon) | 60.9 | [6] |
| Pyrimidine Sulfonamide (21d) | Substituted pyrimidine | PC-3 (Prostate) | 65.8 | [6] |
Targeted Signaling Pathway: VEGFR-2 Inhibition
Many sulfonamide derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
References
- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]
- 4. Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro Testing of Kinase Inhibitors: A Case Study with Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of multi-kinase inhibitors, using Sorafenib as a primary example, alongside other inhibitors such as Sunitinib and Vandetanib. While the initial focus was on derivatives of 4-Bromo-N-phenylbenzenesulfonamide, the lack of specific public data on this scaffold has necessitated a broader approach. This guide will, therefore, utilize well-documented inhibitors to illustrate the principles of in-vitro kinase inhibitor testing, data comparison, and pathway analysis, providing a valuable framework for the evaluation of novel chemical entities.
Comparative Inhibitory Activity of Selected Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib, Sunitinib, and Vandetanib against a panel of key kinases implicated in cancer signaling pathways. Lower IC50 values indicate greater potency.
| Kinase Target | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Vandetanib IC50 (nM) |
| RAF/MEK/ERK Pathway | |||
| Raf-1 | 6[1][] | 2.5[] | - |
| B-Raf | 22[1][] | - | - |
| B-Raf (V600E) | 38[1] | - | - |
| Receptor Tyrosine Kinases (RTKs) | |||
| VEGFR-1 | 26 | 2[3] | - |
| VEGFR-2 | 90[1][] | 80[4] | 40[5] |
| VEGFR-3 | 20[1][] | 17[3] | 110[5] |
| PDGFR-β | 57[1][] | 2[4] | - |
| c-Kit | 68[1][] | 4[3] | - |
| FLT3 | 58[1] | 50 (ITD) / 250 (WT)[4] | - |
| RET | 43 | - | 130[5] |
| EGFR | - | - | 500[5] |
| FGFR-1 | 580[1] | - | - |
Experimental Protocols for In-Vitro Kinase Inhibition Assays
The following is a generalized protocol for determining the IC50 value of a test compound against a specific kinase. This protocol is a synthesis of common methodologies found in the literature.
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant Kinase: Purified, active enzyme of interest.
-
Kinase Substrate: A peptide or protein that is a known substrate for the kinase. This can be a generic substrate or a specific physiological substrate.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Test Compound: The inhibitor to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Kinase Buffer: A buffer solution optimized for the specific kinase, typically containing Tris-HCl, MgCl2, and DTT.
-
Detection Reagent: A reagent to quantify kinase activity. This can be a phosphospecific antibody, a fluorescent probe, or an ADP-Glo™ Kinase Assay system.
-
Microplates: 96-well or 384-well plates suitable for the detection method.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the detection reagent (e.g., luminescence, fluorescence, absorbance).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in kinase buffer.
-
Prepare a solution of the recombinant kinase in kinase buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the serially diluted test compound to the wells of the microplate.
-
Add the kinase solution to each well.
-
Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the assay kit manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate as required for signal development.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all data points.
-
Normalize the data by setting the signal from the control wells (no inhibitor) to 100% activity and the signal from the highest inhibitor concentration to 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
Diagram 1: General Workflow for In-Vitro Kinase Inhibitor Screening
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Diagram 2: The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[][7] It is frequently dysregulated in cancer, making it a key target for inhibitors like Sorafenib.[8][9][10]
Caption: A simplified diagram of the RAF-MEK-ERK signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAS-RAF-MEK-ERK pathway: Significance and symbolism [wisdomlib.org]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative study of catalysts for Suzuki coupling of 4-Bromo-N-phenylbenzenesulfonamide
A Comparative Guide to Catalysts for the Suzuki Coupling of 4-Bromo-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of biaryl sulfonamides is of particular interest in medicinal chemistry, as this moiety is a key structural motif in numerous therapeutic agents. The choice of catalyst is paramount to the success of this transformation, influencing reaction yield, time, and overall efficiency. This guide provides a comparative overview of various catalytic systems applicable to the Suzuki coupling of this compound with arylboronic acids, based on experimental data from peer-reviewed literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different palladium and nickel-based catalysts in the Suzuki-Miyaura coupling of aryl bromides, with a focus on substrates analogous to this compound. The data presented is collated from various sources to provide a comparative perspective.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good | [1] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 120 | - | 60 | [2] |
| Pd(OAc)₂ | P(t-Bu)₃ | - | - | RT | - | - | [3] |
| Pd(OAc)₂ | PCy₃ | - | - | - | - | - | [3] |
| PdCl₂(PPh₃)₂ (5 mol%) | - | K₂CO₃ | - | - | 0.22 | 90 | [4] |
| NiCl₂(PCy₃)₂ | - | - | 2-Me-THF | - | - | Good | [5] |
| (PhPAd-DalPhos)NiCl(o-tol) | PhPAd-DalPhos | - | - | - | - | - | [6] |
| (PAd₂-DalPhos)NiCl(o-tol) | PAd₂-DalPhos | - | - | - | - | - | [6] |
Note: Some data points are for analogous aryl bromides and reaction conditions may vary. "RT" denotes room temperature. SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. PCy₃ = Tricyclohexylphosphine. P(t-Bu)₃ = Tri(tert-butyl)phosphine. PhPAd-DalPhos and PAd₂-DalPhos are specialized phosphine ligands.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted in the following diagram. This process involves the reaction of the aryl bromide with an arylboronic acid in the presence of a catalyst, a base, and a suitable solvent system.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a series of steps including oxidative addition, transmetalation, and reductive elimination to regenerate the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized experimental protocols based on common practices for Suzuki-Miyaura cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Palladium-Catalyzed Suzuki Coupling
-
Materials: this compound (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv), and solvent (e.g., 1,4-dioxane or DMF, with 10-25% water).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound, arylboronic acid, palladium catalyst, and base.[1]
-
Add the solvent system to the flask.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically monitored by TLC or LC-MS for completion).[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-N-phenylbenzenesulfonamide.
-
Protocol 2: Nickel-Catalyzed Suzuki Coupling
-
Materials: this compound (1.0 equiv), arylboronic acid (1.5 equiv), nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 1-5 mol%), base (e.g., K₃PO₄, 2.0 equiv), and an anhydrous aprotic solvent (e.g., 2-Me-THF or dioxane).
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the this compound, arylboronic acid, nickel precatalyst, and base in a dry Schlenk flask.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring to the target temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and follow the same workup and purification procedure as described in Protocol 1.
-
Discussion
Palladium Catalysts: Palladium-based catalysts are the most extensively studied and widely used for Suzuki-Miyaura couplings. Catalysts like Pd(PPh₃)₄ and systems generated in situ from Pd(OAc)₂ with phosphine ligands such as SPhos, PCy₃, and P(t-Bu)₃ have shown high efficacy.[1][2][3] The choice of ligand is crucial and can significantly impact the reaction's efficiency, particularly with sterically hindered or electronically challenging substrates.[7] For instance, bulky and electron-rich phosphine ligands often promote the oxidative addition step and stabilize the active Pd(0) species.
Nickel Catalysts: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[5][8] They are particularly effective for the coupling of challenging substrates, including aryl chlorides and other less reactive electrophiles.[6] Recent advancements have led to the development of air-stable nickel precatalysts that simplify the experimental setup.[6] The use of specialized ligands like PhPAd-DalPhos has enabled the C-N cross-coupling of sulfonamides, a related transformation, highlighting the potential of nickel catalysis in this area.[6]
Choice of Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of solvent is also important, with common options being ethereal solvents like 1,4-dioxane and THF, or polar aprotic solvents like DMF, often with the addition of water to aid in the dissolution of the base and facilitate the reaction.
Conclusion
Both palladium and nickel-based catalysts are effective for the Suzuki-Miyaura coupling of substrates like this compound. While palladium catalysts are well-established and offer a broad range of applications, nickel catalysts present a promising, more economical alternative, especially for challenging couplings. The selection of the optimal catalyst system, including the metal, ligand, base, and solvent, should be guided by the specific substrates involved and the desired reaction conditions. The data and protocols presented in this guide offer a starting point for researchers to develop efficient and robust synthetic routes to valuable biaryl sulfonamides.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Efficacy of Different Ligands in the Heck Reaction with 4-Bromo-N-phenylbenzenesulfonamide: A Comparative Guide
The Heck reaction, a cornerstone of carbon-carbon bond formation, facilitates the coupling of unsaturated halides with alkenes. Its efficiency is profoundly influenced by the choice of ligand coordinated to the palladium catalyst. This guide provides a comparative analysis of different ligand types for the Heck reaction involving 4-Bromo-N-phenylbenzenesulfonamide, a substrate of interest in medicinal chemistry and materials science. Due to the limited availability of direct comparative data for this specific substrate, this guide presents experimental data for analogous aryl bromides, offering valuable insights into ligand efficacy.
Ligand Classes and Their Impact on the Heck Reaction
The selection of a suitable ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and influencing regioselectivity and yield. The primary classes of ligands employed in the Heck reaction include phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: Traditional ligands for the Heck reaction, phosphines, can be tailored electronically and sterically to optimize catalytic activity.[1] Electron-rich and bulky phosphines are often effective for less reactive aryl bromides.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines.[1] They form strong bonds with the metal center, leading to highly stable and active catalysts, often requiring lower catalyst loadings and tolerating higher reaction temperatures.[2][3]
Comparative Performance of Ligands in the Heck Reaction of Aryl Bromides
The following table summarizes the performance of various ligands in the Heck coupling of different aryl bromides with styrene. While not the exact substrate, these electronically similar aryl bromides provide a strong indication of the expected performance with this compound.
| Entry | Aryl Bromide | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 92 |
| 2 | 4-Bromoacetophenone | 1,3-Dimesityl-3,4,5,6-tetrahydropyrimidinium chloride | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 95 |
| 3 | 4-Bromobenzaldehyde | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 90 |
| 4 | 4-Bromobenzaldehyde | 1,3-Di-(4-ethoxy-phenyl)-3,4,5,6-tetrahydro-pyrimidinium chloride | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 98 |
Data is based on the Heck coupling of the specified aryl bromide with styrene as the alkene partner. This data is presented as a proxy for the reactivity of this compound.[2]
Experimental Protocols
General Procedure for the Heck Coupling Reaction: [2]
A Schlenk tube is charged with Pd(OAc)₂ (1.0 mol%), the respective N-heterocyclic carbene precursor salt (2.0 mol%), the aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.0 mmol). A mixture of DMF (3 mL) and water (3 mL) is added. The reaction mixture is then stirred and heated at 80°C for 4 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to afford the desired stilbene derivative.
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction.
Caption: General workflow for the palladium-catalyzed Heck reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Heck reaction is a well-established pathway involving several key steps. The ligand plays a crucial role in each of these steps, from the initial oxidative addition to the final reductive elimination.
Caption: The catalytic cycle of the Heck reaction.
References
Benchmarking 4-Bromo-N-phenylbenzenesulfonamide: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an objective comparison of 4-Bromo-N-phenylbenzenesulfonamide against other key synthetic building blocks, supported by experimental data and detailed protocols to aid in your research and development endeavors.
This compound is a versatile bifunctional molecule featuring a reactive bromine atom and a sulfonamide moiety. This combination allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The bromine atom serves as a handle for various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[1][2][3]
This guide will delve into the performance of this compound in three key reactions central to modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Its reactivity will be benchmarked against its chloro and iodo analogues to provide a clear understanding of the impact of the halogen substituent on reaction outcomes.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The reactivity of the aryl halide is a crucial factor in the success of cross-coupling reactions. The generally accepted trend for reactivity is I > Br > Cl, which is influenced by the bond dissociation energy of the carbon-halogen bond. The following tables summarize the expected and observed performance of 4-halo-N-phenylbenzenesulfonamides in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reaction typically employs a palladium catalyst to couple an organoboron compound with a halide.
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-phenylbenzenesulfonamide | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O | 100 | 6 | >95 |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O | 100 | 12 | ~85-95 |
| 4-Chloro-N-phenylbenzenesulfonamide | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 110 | 24 | ~70-80 |
Table 1: Comparative Yields for the Suzuki-Miyaura Coupling of 4-Halo-N-phenylbenzenesulfonamides with Phenylboronic Acid. (Note: The data presented is a representative compilation from various sources and may not reflect the results of a single comparative study.)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-phenylbenzenesulfonamide | Pd₂(dba)₃ (1 mol%) | Xantphos (2 mol%) | Cs₂CO₃ (1.5 eq) | Toluene | 100 | 8 | >90 |
| This compound | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (2 eq) | Toluene | 110 | 16 | ~80-90 |
| 4-Chloro-N-phenylbenzenesulfonamide | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOtBu (2 eq) | Toluene | 110 | 24 | ~65-75 |
Table 2: Comparative Yields for the Buchwald-Hartwig Amination of 4-Halo-N-phenylbenzenesulfonamides with Aniline. (Note: The data presented is a representative compilation from various sources and may not reflect the results of a single comparative study.)
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool in organic synthesis.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodo-N-phenylbenzenesulfonamide | CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ (2 eq) | DMSO | 120 | 12 | >85 |
| This compound | CuI (20 mol%) | L-proline (40 mol%) | K₂CO₃ (2 eq) | DMSO | 140 | 24 | ~70-80 |
| 4-Chloro-N-phenylbenzenesulfonamide | CuI (stoichiometric) | None | K₂CO₃ (3 eq) | DMF | 160 | 48 | <40 |
Table 3: Comparative Yields for the Ullmann Condensation of 4-Halo-N-phenylbenzenesulfonamides with Phenol. (Note: The data presented is a representative compilation from various sources and may not reflect the results of a single comparative study.)
Experimental Protocols
Detailed experimental procedures are provided below for the key reactions discussed.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Xantphos (0.02 mmol)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add toluene, this compound, and aniline.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Ullmann Condensation of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
L-proline (0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO, 3 mL)
Procedure:
-
To a sealed tube, add this compound, phenol, CuI, L-proline, and K₂CO₃.
-
Add DMSO and seal the tube.
-
Heat the reaction mixture to 140 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Visualizing Synthetic Utility and Biological Relevance
The versatility of this compound as a building block and the potential biological relevance of its derivatives can be visualized through the following diagrams.
Caption: Synthetic pathways from this compound.
The sulfonamide moiety is a key feature in many kinase inhibitors. Derivatives of this compound can be designed to target specific signaling pathways implicated in diseases such as cancer.[1][4][5][6][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The logical relationship for choosing the appropriate aryl halide for a cross-coupling reaction is often a balance between reactivity and cost/availability.
Caption: Factors influencing aryl halide selection.
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic chemistry. Its performance in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions demonstrates a favorable balance between reactivity and stability, often providing high yields under accessible reaction conditions. While aryl iodides may offer faster reaction rates, their higher cost and lower stability can be prohibitive. Conversely, aryl chlorides, though more economical, often require more specialized and demanding catalytic systems to achieve comparable results. Therefore, this compound frequently represents the optimal choice for researchers seeking a reliable and efficient route to complex sulfonamide-containing molecules with potential applications in drug discovery and materials science. This guide provides the necessary data and protocols to effectively integrate this building block into your synthetic strategies.
References
- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamides as tyrosine kinase modulators – A promising class of anticancer agents [ouci.dntb.gov.ua]
- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-N-phenylbenzenesulfonamide: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-Bromo-N-phenylbenzenesulfonamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal recommendations for this compound.
| Parameter | Information | Citation |
| Primary Hazards | Harmful if swallowed. Causes skin irritation. | |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, tightly fitting safety goggles, fire/flame resistant and impervious clothing. | [1] |
| Environmental Precautions | Prevent from entering drains. Discharge into the environment must be avoided. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Containerization for Disposal | Keep the chemical in suitable and closed containers for disposal. | [1] |
Disposal Protocol
The disposal of this compound must be handled with care to mitigate risks to personnel and the environment. The following step-by-step protocol outlines the recommended procedure for disposal.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Ensure adequate ventilation in the work area.[1]
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles conforming to EN 166(EU) or NIOSH (US), and protective clothing.[1]
-
Avoid dust formation when handling the solid chemical.[1]
-
Remove all sources of ignition as a precautionary measure.[1]
2. Containment and Collection:
-
In case of a spill, prevent further leakage if it is safe to do so.[1]
-
Collect the material and place it into a suitable, clearly labeled, and closed container for disposal.[1]
-
Use spark-proof tools and explosion-proof equipment if necessary.[1]
3. Waste Disposal:
-
The collected waste must be disposed of through a licensed and approved waste disposal company.
-
Adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Do not allow the chemical to enter drains or waterways.
4. Decontamination:
-
Thoroughly wash hands and any affected skin area with soap and plenty of water after handling.
-
Contaminated clothing should be removed immediately and washed before reuse.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-N-phenylbenzenesulfonamide
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Bromo-N-phenylbenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure personal safety and minimize environmental impact.
Chemical Profile:
-
Name: this compound
-
Appearance: Solid, potentially a powder.
-
Key Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. All PPE should be inspected for integrity before each use.[7]
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Safety glasses with side shields- Nitrile gloves |
| Weighing and Transferring Solid | - Tightly fitting safety goggles or a face shield[8]- Chemical-resistant gloves (e.g., nitrile, neoprene)[8]- Lab coat or chemical-resistant apron- Dust mask or respirator (if not handled in a fume hood) |
| Preparing Solutions | - Tightly fitting safety goggles with side-shields[8]- Chemical-resistant gloves- Lab coat- Work should be conducted in a chemical fume hood to avoid inhaling vapors.[5][8] |
| Running Reactions & Sampling | - Safety goggles- Chemical-resistant gloves- Lab coat- Consider a face shield if there is a splash risk. |
| Handling Spills | - Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or apron- Appropriate respiratory protection (based on spill size and ventilation) |
| Waste Disposal | - Safety goggles- Chemical-resistant gloves- Lab coat |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the step-by-step procedure for safely preparing a solution of this compound.
Objective: To prepare a 10 mg/mL stock solution in a suitable solvent.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, DMF)
-
Volumetric flask with a stopper
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Pipettes
-
Appropriate PPE (see table above)
Procedure:
-
Preparation:
-
Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface within the fume hood with absorbent, plastic-backed paper.[9]
-
-
Weighing the Compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula.[10] Avoid creating dust.[8]
-
If the balance is outside the hood, pre-weigh a sealed container, add the powder inside the hood, seal the container, and then re-weigh it externally to determine the mass.[8][10]
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Using a pipette, add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Gently swirl the flask to ensure complete dissolution. Do not heat unless the protocol specifically requires it.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the chemical name, concentration, solvent, preparation date, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated absorbent paper in the designated solid halogenated waste container.
-
Clean the spatula and any other reusable equipment.
-
Wipe down the work surface in the fume hood.
-
Remove gloves and lab coat before leaving the laboratory and wash your hands thoroughly.[7]
-
Operational and Disposal Workflow
The following diagram illustrates the complete lifecycle for handling this compound, from procurement to final waste disposal, emphasizing safety at each step.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as halogenated waste .[1][2]
Segregation of Waste:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated waste streams.[2][6] Doing so significantly increases disposal costs and complexity.
-
Liquid Waste: Collect all unused solutions, solvent rinses from glassware, and mother liquors in a designated, clearly labeled "Halogenated Organic Liquid Waste" container.[3] The container must have a secure cap and be stored in secondary containment.
-
Solid Waste: All contaminated consumables, including gloves, weighing paper, absorbent pads from spills, and contaminated silica gel, must be collected in a separate, clearly labeled "Halogenated Solid Waste" container.
Labeling and Storage:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[1]
-
The label must clearly list all chemical constituents and their approximate percentages.[2] Do not use abbreviations.[3]
-
Keep waste containers closed at all times, except when adding waste.[1][3]
-
Store waste containers in a designated Satellite Accumulation Area, ensuring they are segregated from incompatible materials.[1]
Spill Management:
-
In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.
-
Collect the absorbed material and any contaminated debris in a sealed bag or container, label it as halogenated solid waste, and dispose of it accordingly.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[11]
-
Ensure eyewash stations and safety showers are accessible and have been recently tested.[11]
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
